molecular formula C8H18N2 B13528126 (3-Ethylpiperidin-3-yl)methanamine

(3-Ethylpiperidin-3-yl)methanamine

货号: B13528126
分子量: 142.24 g/mol
InChI 键: YVMIAIGGZDLDFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Ethylpiperidin-3-yl)methanamine is a piperidine-based compound supplied as a high-purity pharmaceutical intermediate for research and further manufacturing applications. Piperidine derivatives are recognized as crucial scaffolds in medicinal chemistry, particularly in the development of Central Nervous System (CNS)-active therapeutic agents and other potential Active Pharmaceutical Ingredients (APIs) . This compound enables researchers to pursue synthetic route optimization, structural activity relationship (SAR) studies, and impurity profiling during drug discovery workflows . It is presented with full analytical documentation to ensure reproducibility and compliance with regulatory standards for pharmaceutical development, adhering to guidelines from the ICH, FDA, and EMA . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C8H18N2

分子量

142.24 g/mol

IUPAC 名称

(3-ethylpiperidin-3-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3

InChI 键

YVMIAIGGZDLDFX-UHFFFAOYSA-N

规范 SMILES

CCC1(CCCNC1)CN

产品来源

United States

Foundational & Exploratory

The Strategic Manipulation of 3,3-Disubstituted Piperidine Scaffolds: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1] This guide delves into a specific, yet increasingly significant, iteration of this core structure: the 3,3-disubstituted piperidine scaffold. The geminal substitution at the 3-position introduces a quaternary stereocenter, imparting a unique three-dimensional architecture that profoundly influences biological activity and offers a powerful tool for modulating drug-like properties.[2][3]

This technical guide will navigate the intricate structure-activity relationships (SAR) of these scaffolds, moving beyond a mere catalog of compounds to an in-depth analysis of the causal links between structural modifications and therapeutic outcomes. We will explore key therapeutic areas where these scaffolds have shown immense promise, including oncology and infectious diseases, and provide detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

The Architectural Advantage: The 3,3-Disubstituted Piperidine Core

The defining feature of this scaffold is the quaternary carbon at the C3 position. This seemingly subtle modification has profound implications for drug design, offering several key advantages:

  • Conformational Rigidity: The geminal substituents restrict the conformational flexibility of the piperidine ring, leading to a more defined three-dimensional shape. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Stereochemical Complexity: The C3 quaternary center is a chiral center, allowing for the exploration of stereoisomerism as a means to optimize potency and reduce off-target effects. The precise spatial arrangement of the substituents can be critical for interacting with chiral biological macromolecules.[1]

  • Vectorial Exploration of Chemical Space: The two substituents at the C3 position provide independent vectors for chemical modification, allowing for a systematic and multi-directional exploration of the surrounding chemical space to optimize interactions with the target protein.

Caption: Workflow for the HDM2-p53 Fluorescence Polarization Binding Assay.

Combating HIV-1: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. [4]Blocking this receptor with small molecule antagonists is a clinically validated strategy for the treatment of HIV-1 infection. [4]Piperidine-based structures, including 3,3-disubstituted variants, have been instrumental in the development of potent CCR5 antagonists. [1][5]

  • The Piperidine as a Central Scaffold: Similar to the HDM2 inhibitors, the piperidine ring serves to correctly orient the pharmacophoric groups necessary for potent CCR5 antagonism. [1]* N-Substituent is Key for Potency and Selectivity: The substituent on the piperidine nitrogen is a critical determinant of antiviral activity. For example, in a series of piperazine-based CCR5 antagonists, a (2,4-dimethyl-3-pyridinyl)carbonyl group was found to be optimal. [5]* Stereochemistry at C3: The stereochemistry of substituents at the C3 position can significantly impact potency. For instance, in a series of piperazine-based antagonists, the (S)-methyl group at the 3-position of the piperazine ring (attached to the piperidine) was crucial for activity. [5]* Modifications to Enhance Pharmacokinetics: Modifications to the scaffold, such as the introduction of an N-oxide, can improve pharmacokinetic properties like oral bioavailability. [5]

CompoundN-Substituent on PiperidineModificationHIV-1 Replication IC90 (nM)Reference
Lead Compound (2) Truncated piperidino-2(S)-methyl piperazine->1000[5]
Compound 8 (2,4-dimethyl-3-pyridinyl)carbonylTruncation of lead50[5]
Sch-350634 (1) (2,4-dimethyl-3-pyridinyl)carbonylN1-oxide of piperidine2.5[5]

This cell-based assay is used to evaluate the ability of a compound to inhibit the entry of HIV-1 into host cells.

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry into cells expressing CD4 and CCR5.

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well clear bottom white plates

  • Luciferase assay reagent

Methodology:

  • Cell Seeding: Seed the target cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour).

  • Viral Infection: Add the HIV-1 pseudovirus to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry, integration, and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HIV-1 Entry Assay.

Synthetic Strategies: Accessing the 3,3-Disubstituted Piperidine Core

The stereoselective synthesis of 3,3-disubstituted piperidines is a key challenge that has been addressed through various innovative synthetic methodologies.

Enantioselective Synthesis via Enolate Dialkylation

One powerful approach involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. [2]This method allows for the stereoselective introduction of two different substituents at the C3 position, generating a quaternary stereocenter with high enantiomeric purity. [2]The choice of the starting lactam configuration and the order of substituent introduction dictates the absolute configuration of the final product. [2] General Synthetic Scheme:

  • Enolate Formation: A chiral oxazolopiperidone lactam is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.

  • First Alkylation: The enolate is reacted with a first electrophile (R¹-X) to introduce the initial substituent at the C3 position.

  • Second Alkylation: The mono-alkylated lactam is then subjected to a second enolate formation and subsequent reaction with a second electrophile (R²-X) to install the second substituent. This step typically proceeds with high diastereoselectivity. [2]4. Lactam Reductive Cleavage: The chiral auxiliary is removed through reductive cleavage to yield the desired enantiopure 3,3-disubstituted piperidinone. [2]

Conclusion

The 3,3-disubstituted piperidine scaffold represents a highly versatile and powerful platform in modern drug discovery. The introduction of a quaternary center at the C3 position provides a unique combination of conformational rigidity and stereochemical complexity that can be strategically exploited to achieve high potency and selectivity for a wide range of biological targets. As our understanding of the intricate interplay between three-dimensional structure and biological function continues to grow, so too will the importance of scaffolds like the 3,3-disubstituted piperidine in the development of the next generation of innovative therapeutics.

References

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression. PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Process for the preparation of 3,3-disubstituted piperidines.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]

  • Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 - PubMed. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

  • An Imidazopiperidine Series of CCR5 Antagonists for the Treatment of HIV: The Discovery of N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. ACS Publications. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • NK1 receptor antagonist. Wikipedia. [Link]

  • CCR5 receptor antagonist. Wikipedia. [Link]

  • 1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists: Modifications of the Arylpropylpiperidine Side Chains. PubMed. [Link]/)

Sources

The Gem-Disubstituted Scaffold: Technical Profile of (3-Ethylpiperidin-3-yl)methanamine

[1]

Executive Summary

(3-Ethylpiperidin-3-yl)methanamine is a specialized gem-disubstituted saturated heterocycle used as a high-value building block in modern drug discovery.[1] Unlike traditional monosubstituted piperidines, this scaffold introduces a quaternary carbon center at the C3 position. This structural feature serves two critical functions: it restricts the conformational flexibility of the piperidine ring (the "Thorpe-Ingold" or gem-dimethyl effect analog), and it increases the


1

Part 1: Molecular Identity & Physicochemical Profile[1]

This compound is rarely encountered as a free base in commercial catalogs due to its hygroscopic nature and reactivity. It is typically supplied as a hydrochloride salt or as an N-protected intermediate (e.g., N-Boc).[1]

Datasheet: (3-Ethylpiperidin-3-yl)methanamine
PropertySpecification
Chemical Name (3-Ethylpiperidin-3-yl)methanamine
Common Synonyms 3-Aminomethyl-3-ethylpiperidine; 3-Ethyl-3-piperidinemethanamine
Molecular Formula

Molecular Weight 142.24 g/mol
CAS Number 1269766-48-8 (Generic/Racemic Ref); See Note 1
Chiral Status Racemic (contains one chiral center at C3).[1][2][3][4] Enantiomers are often resolved via chiral HPLC or synthesized from chiral precursors.
SMILES CCC1(CN)CCCNC1
InChI Key DTQMHNPOWPYJHR-UHFFFAOYSA-N
pKa (Calc) ~10.8 (Piperidine NH), ~9.5 (Primary

)
LogP (Calc) 0.45 (Low lipophilicity due to dual amines)

Note 1: Commercial CAS numbers often refer to the N-Boc protected form (tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate) or the dihydrochloride salt.[1] Always verify the specific salt form when ordering.

Part 2: Structural Significance in Medicinal Chemistry[1][5]

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing the three-dimensionality of drug candidates to improve selectivity and physicochemical properties. (3-Ethylpiperidin-3-yl)methanamine offers a distinct advantage over the common 3-aminopiperidine or 3-methylpiperidine:

  • Conformational Restriction: The ethyl group at C3 creates steric bulk that forces the piperidine ring into specific chair conformations, potentially locking the adjacent primary amine into a bioactive orientation.

  • Vectorial Growth: The orthogonal placement of the ethyl group and the aminomethyl arm allows for "branching" growth in the binding pocket, accessing sub-pockets that planar aromatic rings cannot reach.

  • Metabolic Stability: Quaternary centers block metabolic "soft spots" (specifically, oxidation at the C3 position), potentially extending the half-life of the parent drug.

Signaling & SAR Logic Diagram

The following diagram illustrates the logic of using this scaffold in Structure-Activity Relationship (SAR) studies.

SAR_LogicScaffold(3-Ethylpiperidin-3-yl)methanamine CoreFeature1C3 Quaternary CenterScaffold->Feature1Feature2Primary Amine(Linker/Warhead)Scaffold->Feature2Feature3Piperidine Nitrogen(Solubilizing Group)Scaffold->Feature3Outcome1Restricted Conformation(Entropy Penalty Reduction)Feature1->Outcome1 Steric BulkOutcome2Novel IP Space(Non-obvious)Feature1->Outcome2 3D TopologyOutcome3Metabolic Blockade(C3 Oxidation)Feature1->Outcome3 No H-atom

Caption: Functional decomposition of the 3,3-disubstituted scaffold showing how structural features translate to medicinal chemistry outcomes.

Part 3: Synthetic Methodologies

Synthesizing gem-disubstituted piperidines is challenging due to the steric hindrance at the quaternary center. The most robust route involves the construction of the quaternary carbon before or during ring closure, or via alkylation of a protected lactam.

Protocol: Synthesis via Nitrile Reduction (The "Cyano-Ester" Route)

This pathway is preferred for its scalability and the availability of precursors.[1]

Precursor: Ethyl 2-cyano-2-ethylpent-4-enoate (or similar acyclic precursor) or N-Boc-3-ethyl-3-cyanopiperidine.[1]

Step 1: Construction of the 3,3-Core (Alkylation)[1]
  • Reagents: N-Boc-3-cyanopiperidine, Ethyl Iodide (EtI), Lithium Diisopropylamide (LDA).[1]

  • Mechanism: Enolate formation at the

    
    -carbon of the nitrile followed by 
    
    
    attack on the ethyl iodide.
  • Critical Note: This step requires strictly anhydrous conditions (-78°C) to prevent self-condensation or polymerization.[1]

Step 2: Nitrile Reduction to Methanamine[1]
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/
    
    
    .
  • Solvent: THF (anhydrous).

  • Procedure:

    • Suspend

      
       (2.0 equiv) in dry THF at 0°C under Argon.
      
    • Add N-Boc-3-cyano-3-ethylpiperidine dropwise.[1] (Note: Strong reducing agents may cleave the Boc group; if Boc retention is desired, use Raney Ni/H2 or

      
      /
      
      
      ).
    • Reflux for 4-12 hours until TLC shows consumption of the nitrile.

    • Quench: Fieser workup (

      
      , 15% 
      
      
      ,
      
      
      ) to precipitate aluminum salts.
    • Filter and concentrate to yield the crude amine.

Synthetic Workflow Diagram

Synthesis_FlowStartN-Boc-3-cyanopiperidineStep1Step 1: Alkylation(LDA, Et-I, -78°C)Start->Step1InterIntermediate:N-Boc-3-cyano-3-ethylpiperidineStep1->InterStep2Step 2: Reduction(Raney Ni, H2, 50 psi)Inter->Step2 Preserves BocProductProduct:(3-Ethylpiperidin-3-yl)methanamineStep2->Product

Caption: Step-wise synthesis focusing on the critical alkylation and reduction steps to generate the quaternary amine core.

Part 4: Handling & Characterization Protocols[1]

Storage and Stability[1][6][7][8][9]
  • Hygroscopicity: The free amine is highly hygroscopic and will absorb

    
     from the air to form carbamates.
    
  • Recommendation: Store as the dihydrochloride salt (white solid) or the N-Boc protected form.[1]

  • Conditions: -20°C, under Argon/Nitrogen, desiccated.

Characterization Checklist (Self-Validating)

To ensure the integrity of the synthesized block, verify the following signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Ethyl Group: Look for a triplet (

      
       ~0.8-0.9 ppm, 3H) and a quartet (
      
      
      ~1.2-1.4 ppm, 2H).[1]
    • Methanamine (

      
      ):  A distinct singlet or AB quartet (if chiral influence is strong) around 
      
      
      2.6-2.8 ppm (2H).[1]
    • Quaternary C3: Absence of a proton signal at the C3 position (confirming disubstitution).

  • LC-MS:

    • Expect

      
       = 143.15 (Free base).
      
    • Check for the "M+41" adduct (Acetonitrile) if using ACN mobile phase.

References

  • Vertex Pharmaceuticals. (2014).[5] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.

  • Unsworth, W. P., et al. (2022). Synthesis of piperidine-based 3D fragment building blocks. RSC Medicinal Chemistry.

  • ChemicalBook. (2024).[6][7] 3-(Aminomethyl)piperidine Derivatives and Properties.

  • Google Patents. (2013). US8492549B2: 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists.[1][2]

Technical Guide: Ethyl-Substituted Piperidine Methanamine Derivatives in Medicinal Chemistry

[1]

Executive Summary

The piperidine methanamine scaffold (4-aminomethylpiperidine) represents a privileged structure in drug discovery, serving as a versatile pharmacophore in GPCR ligands, ion channel blockers, and enzyme inhibitors.[1] While methyl substitutions are ubiquitous, ethyl-substituted derivatives offer a distinct physicochemical profile, modulating lipophilicity (



1

This guide dissects the three critical "Ethyl-Switch" positions—N-Ethyl (Ring Nitrogen) , C-Ethyl (Ring Carbon) , and N'-Ethyl (Exocyclic Amine) —providing validated synthetic protocols and SAR (Structure-Activity Relationship) insights for each.

Structural Architecture & The "Ethyl-Switch"

In medicinal chemistry, the introduction of an ethyl group is rarely arbitrary.[1] It is a calculated steric and lipophilic edit.[1] We categorize these derivatives based on the vector of the ethyl substituent.

The Three Classes
  • Class A:

    
    -Ethyl-4-piperidinemethanamine [1]
    
    • Role: Modulates pKa of the ring nitrogen and overall lipophilicity.[1]

    • Key Application:

      
       receptor ligands; improving blood-brain barrier (BBB) permeability.[1]
      
  • Class B:

    
    -Ethyl-4-piperidinemethanamine (e.g., 3-ethyl) [1]
    
    • Role: Conformational locking.[1] A 3-ethyl group forces the piperidine ring into a preferred chair conformation to minimize

      
       strain, orienting the 4-aminomethyl group for precise receptor docking.[1]
      
    • Key Application: DAT/NET transporter inhibitors; Opioid analogs.[1]

  • Class C: 4-(Ethylaminomethyl)piperidine [1]

    • Role: Tuning the basicity of the exocyclic amine and providing steric bulk in the secondary binding pocket.[1]

    • Key Application: Kinase inhibitors; Chemokine receptor antagonists.[1]

Visualization: The SAR Decision Matrix

The following diagram illustrates the strategic impact of ethyl substitution at these distinct positions.

EthylSwitchSARScaffoldPiperidine MethanamineCore ScaffoldN_RingN1-Ethyl (Ring N)Lipophilicity & Sigma SelectivityScaffold->N_Ring Modification 1C_RingC3-Ethyl (Ring Carbon)Conformational Lock (Axial/Eq)Scaffold->C_Ring Modification 2N_ExoN'-Ethyl (Side Chain)Basicity & Secondary Pocket StericsScaffold->N_Exo Modification 3SigmaOutcome: Sigma-2 Affinity > Sigma-1(vs N-Methyl)N_Ring->SigmaDATOutcome: DAT/NET Selectivity(Stereochem Dependent)C_Ring->DATKinaseOutcome: Reduced Metabolic Clearance(vs N'-Methyl)N_Exo->Kinase

Caption: Strategic impact of ethyl substitution sites on pharmacological outcomes.

Synthetic Methodologies

Reliable synthesis is the bedrock of valid biological data.[1] Below are the field-proven protocols for Class A and Class C derivatives.

Protocol A: Reductive Amination (Synthesis of -Ethyl Derivatives)

This method is preferred for generating Class A and Class C compounds depending on the starting material.[1]

Target: 1-Ethyl-N-boc-4-(aminomethyl)piperidine Mechanism: Reductive alkylation using Sodium Triacetoxyborohydride (STAB).[1]

  • Reagents:

    • N-Boc-4-formylpiperidine (1.0 eq)[1]

    • Ethylamine (2.0 M in THF, 1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • DCM or DCE (Solvent)

    • Acetic Acid (Catalytic, optional)

  • Step-by-Step Protocol:

    • Step 1: Dissolve N-Boc-4-formylpiperidine in DCE (0.2 M).

    • Step 2: Add Ethylamine solution dropwise at 0°C. Stir for 30 mins to form the imine intermediate. Note: Pre-formation of the imine is crucial to avoid direct reduction of the aldehyde.

    • Step 3: Add STAB portion-wise.[1] The reaction is mildly exothermic.[1]

    • Step 4: Stir at RT for 12–16 hours under

      
      .
      
    • Step 5 (Quench): Quench with sat.

      
      . Extract with DCM (
      
      
      ).[1]
    • Step 6 (Purification): The secondary amine product often requires column chromatography (MeOH/DCM + 1%

      
      ) to remove boron salts.[1]
      
Protocol B: C-Alkylation via Metalloeamine Chemistry (Synthesis of Class B)

Creating 3-ethyl derivatives requires constructing the substituted ring or alkylating a precursor.[1]

Target: cis-3-Ethyl-4-piperidinemethanamine Approach:

1
  • Route: Hydrogenation of 3-ethyl-4-cyanopyridine (commercial) over

    
     or 
    
    
    in acidic media often yields the cis-isomer predominantly due to catalyst approach from the less hindered face.[1]

Biological Applications & Case Studies

Sigma Receptor Ligands ( vs )

The piperidine nitrogen substituent is a "selectivity switch" for Sigma receptors.[1][2]

  • Insight: N-Methyl derivatives typically show high affinity for

    
    .[1]
    
  • The Ethyl Shift: Replacing N-Methyl with N-Ethyl often reduces

    
     affinity but can enhance 
    
    
    affinity or selectivity, making these useful probes for investigating
    
    
    -mediated cytotoxicity in cancer models [1].[1]
  • Data: | Compound | Substituent (N1) |

    
     [nM] | 
    
    
    [nM] | Selectivity | | :--- | :--- | :--- | :--- | :--- | | Ref 1 | Methyl | 0.61 | >100 |
    
    
    Selective | | Ref 2 | Ethyl | 7.9 | 55 | Mixed/
    
    
    Shift | | Ref 3 | Benzyl | 165 | 40 |
    
    
    Selective |[1][3]
Dopamine Transporter (DAT) Inhibitors

3-Ethyl substitution (Class B) is critical here.[1]

  • Mechanism: The ethyl group at C3 locks the piperidine ring.[1] If the 4-aminomethyl group is cis to the 3-ethyl, it adopts an axial/equatorial orientation that mimics the tropane bridge of cocaine.[1]

  • Result: These analogs can separate DAT binding (cocaine antagonism) from dopamine reuptake inhibition, a "Holy Grail" in addiction therapeutics [4].[1]

Experimental Workflow Visualization

The following diagram details the synthesis and purification logic for generating a library of these derivatives.

SynthesisWorkflowStartStart:N-Boc-4-FormylpiperidineStep1Reductive Amination(STAB, DCE, RT)Start->Step1+ ReagentReagentReagent:Ethylamine (Class C)or Ethyl Iodide (Class A)Reagent->Step1Step2Deprotection(TFA/DCM)Step1->Step2Intermediate IsolatedStep3Free Base Generation(Basic Resin/Extraction)Step2->Step3CheckQC: LCMS & NMRStep3->CheckCheck->Step1Fail (Optimize)FinalFinal Product:Ethyl-Piperidine MethanamineCheck->FinalPass

Caption: Workflow for the synthesis of Class C (Side-chain) ethyl derivatives.

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[1][3] ChemMedChem. Link

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Link

  • McElvain, S. M. (1948). Piperidine Derivatives.[1][4][5] XXX. 1-Methyl-4-piperidone.[1][5] Journal of the American Chemical Society.[1]

  • Newman, A. H., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands.[1] Journal of Medicinal Chemistry. Link

  • Life Chemicals. C-Substituted Piperidines in Drug Discovery. Link

The Emerging Role of (3-Ethylpiperidin-3-yl)methanamine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the (3-Ethylpiperidin-3-yl)methanamine scaffold and its strategic application in the discovery and development of next-generation kinase inhibitors. We will delve into the chemical rationale for its use, its synthesis, and its role in establishing critical interactions within the kinase active site, supported by field-proven insights and methodologies.

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention in oncology, immunology, and beyond. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.

This challenge has driven a continuous search for novel chemical scaffolds that can confer unique binding properties and access new chemical space. The piperidine ring, a saturated heterocycle, has long been a staple in medicinal chemistry due to its favorable physicochemical properties and its ability to project substituents in well-defined three-dimensional vectors.[1][2][3] The (3-Ethylpiperidin-3-yl)methanamine scaffold, a 3,3-disubstituted piperidine, represents a particularly promising, yet underexplored, platform for building highly selective and potent kinase inhibitors.

The Strategic Advantage of the (3-Ethylpiperidin-3-yl)methanamine Core

The unique architecture of (3-Ethylpiperidin-3-yl)methanamine offers several distinct advantages in the context of kinase inhibitor design:

  • Three-Dimensionality: Unlike flat aromatic ring systems that are common in early-generation kinase inhibitors, the saturated piperidine core of this scaffold provides a rigid, three-dimensional framework. This is crucial for achieving selectivity, as it allows for more precise positioning of functional groups to interact with specific, non-conserved regions of the kinase active site.[1][2]

  • Dual Functionality: The scaffold possesses two key points for diversification: the primary amine of the methanamine group and the secondary amine of the piperidine ring. This allows for the independent elaboration of vectors to probe different regions of the kinase active site, such as the hinge region and the solvent-exposed front pocket.

  • Chirality and Conformational Rigidity: The quaternary center at the 3-position introduces conformational rigidity. The synthesis can be controlled to yield specific enantiomers, which can be critical for optimizing interactions with the chiral environment of a protein's active site.

  • Improved Physicochemical Properties: The aliphatic nature of the piperidine ring can contribute to improved solubility and metabolic stability compared to more aromatic scaffolds.

Below is a diagram illustrating the key features of the (3-Ethylpiperidin-3-yl)methanamine scaffold that are advantageous for kinase inhibitor design.

scaffold (3-Ethylpiperidin-3-yl)methanamine Scaffold three_d Three-Dimensional Structure scaffold->three_d Provides spatial diversity dual_func Dual Functionalization Points scaffold->dual_func Enables versatile chemistry chirality Chirality and Rigidity scaffold->chirality Enhances selectivity properties Favorable Physicochemical Properties scaffold->properties Improves drug-like qualities

Caption: Key advantages of the (3-Ethylpiperidin-3-yl)methanamine scaffold.

Synthesis of the (3-Ethylpiperidin-3-yl)methanamine Scaffold

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery. The (3-Ethylpiperidin-3-yl)methanamine core can be constructed through several robust synthetic routes. A common and efficient method involves the conjugate addition to a pyridine precursor followed by reduction.

Representative Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This approach allows for large-scale production and the introduction of protecting groups for selective functionalization.

  • Starting Material: The synthesis can commence from a commercially available 3-ethylpyridine.

  • Activation: The pyridine ring is activated for nucleophilic addition, for example, by forming a pyridinium salt.

  • Cyanide Addition: A cyanide group is introduced at the 4-position via a nucleophilic addition reaction. This is a key step to enable the formation of the aminomethyl group.

  • Reduction of the Pyridine Ring: The substituted pyridine is then catalytically hydrogenated to the corresponding piperidine. This step often proceeds with high diastereoselectivity.

  • Reduction of the Nitrile: The nitrile group is reduced to the primary amine, typically using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

  • Protection/Deprotection: Orthogonal protecting groups (e.g., Boc for the piperidine nitrogen and another for the primary amine) can be employed to allow for selective derivatization.

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the scaffold.

start 3-Ethylpyridine activated Activated Pyridinium Intermediate start->activated Activation cyano 4-Cyano-3-ethylpyridine Derivative activated->cyano Cyanation piperidine 4-Cyano-3-ethylpiperidine cyano->piperidine Reduction of Pyridine scaffold (3-Ethylpiperidin-3-yl)methanamine Core piperidine->scaffold Reduction of Nitrile derivative1 Derivative 1 (Piperidine N-functionalized) scaffold->derivative1 Selective N-acylation/alkylation derivative2 Derivative 2 (Amine functionalized) scaffold->derivative2 Amide bond formation final_inhibitor Final Kinase Inhibitor derivative1->final_inhibitor derivative2->final_inhibitor

Caption: Synthetic workflow for the (3-Ethylpiperidin-3-yl)methanamine scaffold.

Application in Kinase Inhibitor Design: A Case Study Approach

While widespread literature on this specific scaffold is emerging, we can extrapolate its application based on its structural features and the known pharmacophores of kinase inhibitors. Let's consider its potential in designing inhibitors for Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK), where piperidine-containing molecules have shown significant promise.[4][5]

Targeting the Hinge Region and the Ribose Pocket

The primary amine of the (3-Ethylpiperidin-3-yl)methanamine scaffold is an excellent handle for introducing a group that can interact with the hinge region of the kinase active site. This is typically achieved by forming a covalent bond with an acrylamide warhead for irreversible inhibitors or by forming hydrogen bonds with a suitable heterocyclic system.

The piperidine nitrogen, on the other hand, can be functionalized with moieties that extend into the solvent-exposed region or interact with the ribose-binding pocket, enhancing both potency and selectivity.

The following table summarizes a hypothetical structure-activity relationship (SAR) study based on the derivatization of the (3-Ethylpiperidin-3-yl)methanamine scaffold for a generic kinase target.

Compound IDR1 (Piperidine-N)R2 (Methanamine-N)Kinase IC50 (nM)
Scaffold HH>10,000
1a HAcryloyl850
1b H4-aminopyrazolo[3,4-d]pyrimidine450
2a 4-phenoxyphenylAcryloyl25
2b 4-phenoxyphenyl4-aminopyrazolo[3,4-d]pyrimidine10
3a (S)-1-phenylethylAcryloyl150
3b (R)-1-phenylethylAcryloyl5

Data is illustrative and based on established principles of kinase inhibitor design.

This illustrative SAR table highlights how the dual functionality of the scaffold can be leveraged to systematically probe the kinase active site and optimize inhibitor potency.

Experimental Protocols for Evaluating Inhibitors

The development of kinase inhibitors relies on a cascade of robust biochemical and cellular assays.

Kinase Activity Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for determining the IC50 of an inhibitor against a purified kinase.

Protocol:

  • Reagents: Purified active kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate peptide, and test compound to a 384-well plate.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate at room temperature.

  • Detection: Add the europium-labeled antibody and SA-APC to stop the reaction and initiate the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cellular Target Engagement Assay

A Western blot-based assay can be used to confirm that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation of a downstream substrate.

Protocol:

  • Cell Culture: Culture a relevant cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate and a loading control antibody.

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the extent of target inhibition.

Computational Modeling and Pharmacophore Analysis

Computational tools are indispensable for understanding the binding mode of inhibitors and for guiding the design of new analogs.[6][7][8]

Molecular Docking

Molecular docking studies can predict the binding pose of an inhibitor within the kinase active site. For an inhibitor derived from the (3-Ethylpiperidin-3-yl)methanamine scaffold, docking can reveal:

  • The specific hydrogen bond interactions between the hinge-binding moiety and the kinase backbone.

  • The hydrophobic and van der Waals interactions of the ethyl group and the piperidine ring with the active site residues.

  • The orientation of the substituent on the piperidine nitrogen in the solvent-exposed region.

The following diagram illustrates a hypothetical binding mode of a (3-Ethylpiperidin-3-yl)methanamine-based inhibitor in a kinase active site.

cluster_0 Kinase Active Site cluster_1 Inhibitor hinge Hinge Region (e.g., Leu, Ala) gatekeeper Gatekeeper Residue (e.g., Thr, Met) ribose_pocket Ribose Pocket solvent_front Solvent Front scaffold_core Piperidine Core scaffold_core->gatekeeper van der Waals hinge_binder Hinge Binder (on methanamine) hinge_binder->hinge H-bonds piperidine_sub Piperidine-N Substituent piperidine_sub->solvent_front Solvent exposure ethyl_group Ethyl Group ethyl_group->ribose_pocket Hydrophobic interaction

Caption: Hypothetical binding mode of a (3-Ethylpiperidin-3-yl)methanamine-based inhibitor.

Conclusion and Future Directions

The (3-Ethylpiperidin-3-yl)methanamine scaffold is a promising and versatile platform for the design of novel kinase inhibitors. Its inherent three-dimensionality, coupled with its dual points for chemical elaboration, provides a powerful tool for achieving both high potency and selectivity. As the demand for more specific and effective kinase inhibitors continues to grow, the exploration of such novel scaffolds will be critical for the future of targeted therapies. Further research into the synthesis of enantiomerically pure forms of this scaffold and its application in a broader range of kinase targets is warranted.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. PubMed.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
  • Bruton's tyrosine kinase inhibitors.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simul
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed.
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd

Sources

Methodological & Application

Application Note: Synthesis Protocols for (3-Ethylpiperidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The (3-ethylpiperidin-3-yl)methanamine scaffold represents a privileged structural motif in modern drug discovery. It features a quaternary carbon center at the C3 position of the piperidine ring, which imparts significant conformational restriction. This "gem-disubstituted" effect (Thorpe-Ingold effect) often enhances the metabolic stability of the piperidine ring by blocking


-oxidation sites and locks the substituents into bioactive conformations, improving potency against targets such as Janus Kinases (JAK) and various GPCRs.

Synthesizing this scaffold presents a specific challenge: constructing a quaternary center adjacent to a bulky N-protecting group. This guide details a robust, scalable, and self-validating protocol based on the


-alkylation of protected 3-cyanopiperidines, followed by exhaustive reduction.

Synthetic Strategy & Pathway Analysis

The most reliable route avoids de novo cyclization (which often suffers from poor regiocontrol) and instead utilizes the thermodynamic alkylation of a pre-formed piperidine ring.

Core Workflow
  • Scaffold Protection: Use of N-Boc or N-Benzyl to mask the secondary amine.

  • Quaternary Center Installation: Cryogenic enolate formation followed by electrophilic trapping with ethyl iodide.

  • Nitrile Reduction: Conversion of the sterically hindered nitrile to a primary amine.

  • Deprotection: Release of the secondary amine (if required).

Visualizing the Pathway

The following diagram illustrates the critical chemical transformations and logic flow.

SynthesisPath cluster_0 Critical Control Point SM Start: N-Boc-3-cyanopiperidine Step1 Step 1: Enolate Formation (LiHMDS, -78°C) SM->Step1 Activation Inter1 Intermediate: Quaternary Nitrile Step1->Inter1 + Et-I (Alkylation) Step2 Step 2: Nitrile Reduction (Raney Ni or LAH) Inter1->Step2 Reduction Product Target: (3-Ethylpiperidin-3-yl) methanamine Step2->Product Deprotection

Caption: Figure 1. Strategic workflow for the synthesis of the 3,3-disubstituted piperidine scaffold. The enolate formation is the critical stereoelectronic bottleneck.

Detailed Experimental Protocols

Protocol A: Construction of the Quaternary Center (Alkylation)

Objective: Synthesis of tert-butyl 3-cyano-3-ethylpiperidine-1-carboxylate. Challenge: The C3 proton is sterically crowded. Incomplete deprotonation leads to low yields.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
1-N-Boc-3-cyanopiperidine 1.0Starting Material
LiHMDS (1.0M in THF) 1.2Non-nucleophilic Base
Ethyl Iodide (EtI) 1.5Electrophile
THF (Anhydrous) SolventReaction Medium
DMPU 2.0Additive (Optional*)

*Note: DMPU is recommended if conversion is <50%, as it disrupts lithium aggregates.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g of substrate).

  • Deprotonation:

    • Cool the THF to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS dropwise over 20 minutes. Maintain internal temp < -70°C.

    • Add a solution of 1-N-Boc-3-cyanopiperidine in THF dropwise.

    • Critical: Stir at -78°C for 60 minutes to ensure complete enolate formation. The solution usually turns bright yellow/orange.

  • Alkylation:

    • Add Ethyl Iodide (neat) dropwise.

    • Allow the reaction to warm slowly to 0°C over 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product (quaternary nitrile) is usually less polar than the starting material.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[6][7]
      
    • Extract with EtOAc (3x). Wash combined organics with brine.[7][8]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.[9]

Protocol B: Reduction of the Sterically Hindered Nitrile

Objective: Conversion of tert-butyl 3-cyano-3-ethylpiperidine-1-carboxylate to tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate. Challenge: The quaternary center hinders the approach of reducing agents. Mild agents (e.g.,


) will fail.
Option 1: Hydrogenation (Scalable/Green)
  • Catalyst: Raney Nickel (active) or

    
    .
    
  • Conditions: 50 psi

    
    , MeOH/
    
    
    
    (7M), 50°C, 12h.
  • Note: The presence of ammonia suppresses secondary amine dimer formation.

Option 2: Chemical Hydride (Lab Scale/High Potency)
  • Reagent:

    
     (LAH) or Borane-DMS (
    
    
    
    ).
  • Procedure:

    • Dissolve substrate in dry THF at 0°C.

    • Add LAH (2.0 equiv) portion-wise (Caution: Gas evolution).

    • Reflux for 3 hours.

    • Fieser Workup: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially. Filter the granular precipitate.

Quality Control & Characterization

The following analytical markers validate the successful synthesis.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water)>95% Area
Identity 1H NMR (DMSO-d6)Disappearance of C3-H methine signal (approx 2.8 ppm). Appearance of ethyl triplet (0.8 ppm) and methylene quartet.
Functionality IR SpectroscopyDisappearance of Nitrile stretch (

). Appearance of Amine N-H stretch (

).
Chirality Chiral HPLCRacemic (1:1) unless chiral resolution performed.[2]

Troubleshooting & Optimization Logic

When yields are suboptimal, use this logic tree to diagnose the failure mode.

Troubleshooting Problem Issue: Low Yield in Alkylation Step CheckSM Is Starting Material Recovered? Problem->CheckSM CheckSide Are Side Products Formed? CheckSM->CheckSide No Sol1 Diagnosis: Incomplete Deprotonation. Action: Increase LiHMDS to 1.5eq or use LDA. Ensure -78°C hold time. CheckSM->Sol1 Yes Sol2 Diagnosis: Poly-alkylation or Decomposition. Action: Lower warming temp (stop at -20°C). Add EtI slower. CheckSide->Sol2 Complex Mixture Sol3 Diagnosis: Steric Shielding. Action: Add DMPU or HMPA to loosen ion pairs. CheckSide->Sol3 No Reaction

Caption: Figure 2. Diagnostic decision tree for optimizing the quaternary alkylation step.

Safety & Handling

  • LiHMDS/LDA: Pyrophoric hazards. Handle strictly under inert gas.

  • Ethyl Iodide: Alkylating agent; potential carcinogen. Use in a fume hood.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

  • Cyanides: While the nitrile is covalently bound, combustion or strong acid treatment can release HCN.

References

  • Alkylation of Piperidine Nitriles

    • Title: "Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold."[6]

    • Source: Arkivoc (2014).[6]

    • URL:[Link]

    • Relevance: Establishes the use of LDA/LiHMDS for alpha-alkyl
  • Reduction of Hindered Nitriles

    • Title: "Reduction of Nitriles to Amines."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates the use of Raney Ni and Borane for hindered nitrile reduction.
  • General Piperidine Synthesis (Tofacitinib Analogs)

    • Title: "Facile synthesis of 3-amino substituted piperidines."[9]

    • Source: CSIR-NIScPR.
    • URL:[Link]

    • Relevance: Provides context for 3-substituted piperidine handling and Boc-protection str

Sources

Strategic Orthogonal Protection in the Synthesis of (3-Ethylpiperidin-3-yl)methanamine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Ethylpiperidin-3-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its synthesis presents a unique challenge due to the presence of two distinct amine functionalities: a secondary amine within the piperidine ring and a primary amine on a neopentyl-like side chain. This application note provides a comprehensive guide to the strategic use of orthogonal protecting groups for the efficient and selective synthesis of this valuable building block. We will explore two primary strategies leveraging the well-established tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offering detailed mechanistic insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted piperidines is a cornerstone of modern pharmaceutical development.[1] The target molecule, (3-Ethylpiperidin-3-yl)methanamine, features a sterically hindered primary amine and a less hindered secondary cyclic amine. The disparate reactivity of these two centers necessitates a carefully orchestrated protecting group strategy to achieve selective functionalization. An orthogonal protection scheme, wherein one protecting group can be removed selectively in the presence of the other, is paramount for the successful synthesis of derivatives of this scaffold.[2][3] This guide focuses on the strategic implementation of Boc and Cbz protecting groups, which offer distinct deprotection conditions, providing the required orthogonality.[4]

Core Principles: Orthogonal Protecting Group Strategy

The success of this synthesis hinges on the principle of orthogonal protection.[2][3] This strategy employs protecting groups that are removed under different, non-interfering conditions. For the synthesis of (3-Ethylpiperidin-3-yl)methanamine, the two most effective and widely used amine protecting groups are Boc and Cbz.

  • tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][5]

The contrasting deprotection requirements of Boc (acid-labile) and Cbz (hydrogenolysis-labile) make them an ideal orthogonal pair for the differential protection of the two amine groups in our target molecule.

Synthetic Strategy Overview

Two primary synthetic strategies will be detailed, differing in the order of introduction and removal of the protecting groups. The choice of strategy may depend on the desired final product and the compatibility of subsequent reaction steps.

Strategy A: Initial protection of the primary amine followed by protection of the piperidine nitrogen. Strategy B: Initial protection of the piperidine nitrogen followed by functionalization and protection of the primary amine.

Synthetic_Strategies cluster_A Strategy A cluster_B Strategy B A_start Starting Material A_step1 Protect Primary Amine (e.g., Cbz) A_start->A_step1 A_step2 Protect Secondary Amine (Boc) A_step1->A_step2 A_step3 Selective Deprotection A_step2->A_step3 A_end Functionalized Product A_step3->A_end B_start Starting Material B_step1 Protect Secondary Amine (e.g., Boc) B_start->B_step1 B_step2 Introduce and Protect Primary Amine (Cbz) B_step1->B_step2 B_step3 Selective Deprotection B_step2->B_step3 B_end Functionalized Product B_step3->B_end

Figure 1: High-level overview of the two orthogonal protecting group strategies.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of (3-Ethylpiperidin-3-yl)methanamine utilizing an orthogonal protecting group strategy.

Strategy A: Protection of Primary Amine First

This strategy is advantageous when initial modifications are desired on the piperidine ring while the primary amine remains shielded.

Strategy_A_Workflow start 3-Ethyl-3-piperidinecarbonitrile step1 Reduction of Nitrile (e.g., LiAlH4) start->step1 step2 Cbz Protection of Primary Amine (Cbz-Cl, Base) step1->step2 step3 Boc Protection of Secondary Amine ((Boc)2O, Base) step2->step3 step4a Selective Cbz Deprotection (H2, Pd/C) step3->step4a Orthogonal Deprotection step4b Selective Boc Deprotection (TFA or HCl) step3->step4b product_A N-Boc-(3-Ethylpiperidin-3-yl)methanamine step4a->product_A product_B N-Cbz-(3-Ethylpiperidin-3-yl)methanamine step4b->product_B

Figure 2: Workflow for Strategy A.

Protocol 4.1: Synthesis of Benzyl ((3-Ethylpiperidin-3-yl)methyl)carbamate

  • Step 1: Reduction of 3-Ethyl-3-piperidinecarbonitrile.

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-Ethyl-3-piperidinecarbonitrile in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield crude (3-Ethylpiperidin-3-yl)methanamine.

  • Step 2: Cbz Protection of the Primary Amine.

    • Dissolve the crude (3-Ethylpiperidin-3-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water.

    • Cool the solution to 0 °C and add a base, such as sodium bicarbonate or triethylamine.

    • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate.

Protocol 4.2: Synthesis of tert-Butyl 3-(((Benzyloxycarbonyl)amino)methyl)-3-ethylpiperidine-1-carboxylate

  • Dissolve benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate in a suitable solvent such as THF or DCM.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the fully protected diamine.

Protocol 4.3: Orthogonal Deprotection

  • Selective Cbz Group Removal:

    • Dissolve the fully protected diamine in a solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate.

  • Selective Boc Group Removal:

    • Dissolve the fully protected diamine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate as its corresponding salt.

Strategy B: Protection of Piperidine Nitrogen First

This approach is beneficial when the primary amine needs to be introduced or modified late in the synthetic sequence.

Strategy_B_Workflow start 3-Ethylpiperidine step1 Boc Protection of Secondary Amine ((Boc)2O, Base) start->step1 step2 Introduction of Aminomethyl Group (e.g., via nitrile) step1->step2 step3 Cbz Protection of Primary Amine (Cbz-Cl, Base) step2->step3 step4a Selective Boc Deprotection (TFA or HCl) step3->step4a Orthogonal Deprotection step4b Selective Cbz Deprotection (H2, Pd/C) step3->step4b product_A N-Cbz-(3-Ethylpiperidin-3-yl)methanamine step4a->product_A product_B N-Boc-(3-Ethylpiperidin-3-yl)methanamine step4b->product_B

Figure 3: Workflow for Strategy B.

Protocol 4.4: Synthesis of tert-Butyl 3-Ethyl-3-formylpiperidine-1-carboxylate

  • Step 1: Boc Protection of 3-Ethylpiperidine.

    • Follow a standard procedure for Boc protection as described in Protocol 4.2, starting from 3-ethylpiperidine.

  • Step 2: Introduction of the Formyl Group.

    • This can be achieved through various methods, such as lithiation of the 3-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This step requires careful optimization to control regioselectivity.

Protocol 4.5: Synthesis of tert-Butyl 3-(((Benzyloxycarbonyl)amino)methyl)-3-ethylpiperidine-1-carboxylate via Reductive Amination

  • To a solution of tert-butyl 3-ethyl-3-formylpiperidine-1-carboxylate in a suitable solvent like methanol or dichloroethane, add benzylamine.

  • After stirring for a short period to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[6]

  • Stir the reaction at room temperature until complete.

  • Work up the reaction by quenching with a basic aqueous solution and extracting with an organic solvent.

  • Purify the product by column chromatography to yield the fully protected diamine.

The subsequent orthogonal deprotection steps are identical to those described in Protocol 4.3.

Data Summary and Comparison

Protecting GroupProtection ReagentDeprotection ConditionOrthogonalityKey Advantages
Boc (Boc)₂OAcidic (TFA, HCl)Orthogonal to CbzStable to a wide range of non-acidic conditions; clean deprotection.[7][8]
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to BocStable to acidic and basic conditions; mild deprotection.[4][9]

Conclusion

The synthesis of (3-Ethylpiperidin-3-yl)methanamine and its derivatives is greatly facilitated by a well-designed orthogonal protecting group strategy. The use of Boc and Cbz protecting groups provides a robust and versatile approach to selectively manipulate the two distinct amine functionalities. The choice between the two presented strategies will depend on the overall synthetic plan and the desired final product. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates. Organic Letters, 24(20), 3736–3740.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kakan, S. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10156.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • D'Andrea, P., et al. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Letters in Organic Chemistry, 1(2), 169-171.
  • Ranu, B. C., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • Goti, A., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(44), 6066-6083.
  • de la Torre, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Huang, J., et al. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 42(48).
  • Bochet, C. G. (2002). Photochemical Protection of Amines with Cbz and Fmoc Groups. Organic Letters, 4(15), 2573–2575.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 386–393.
  • Apeptide Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Ghorai, M. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 517-525.
  • Magauer, T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11048-11109.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Fraser-Reid, B., et al. (1997). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 119(49), 11818–11819.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Magauer, T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11048-11109.
  • Ghorai, M. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 517-525.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Apeptide Co., Ltd. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900139.
  • Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

Sources

Scalable preparation of (3-Ethylpiperidin-3-yl)methanamine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (3-Ethylpiperidin-3-yl)methanamine

Executive Summary

Gem-disubstituted piperidines are privileged scaffolds in modern medicinal chemistry. The introduction of a substituent at the C3 position, creating a quaternary center, restricts the conformational flexibility of the piperidine ring. This "Thorpe-Ingold" effect often enhances ligand-target binding affinity and improves metabolic stability by blocking


-oxidation sites.

This guide details a scalable, two-step protocol for the synthesis of (3-ethylpiperidin-3-yl)methanamine , starting from commercially available tert-butyl 3-cyanopiperidine-1-carboxylate. Unlike traditional routes that rely on tedious ring closures of acyclic precursors, this protocol utilizes a direct


-alkylation strategy followed by a chemoselective nitrile reduction. This route is optimized for multigram to kilogram delivery, prioritizing safety and purification efficiency.

Strategic Analysis & Retrosynthesis

The synthesis hinges on two critical challenges:

  • Steric Hindrance: Forming a quaternary carbon at the C3 position via alkylation requires overcoming significant steric strain and preventing poly-alkylation.

  • Chemoselectivity: Reducing the nitrile to a primary amine without reducing the carbamate (Boc) protecting group or causing secondary amine dimerization.

Strategic Choice: We utilize Lithium Hexamethyldisilazide (LiHMDS) for the enolization. Unlike LDA, LiHMDS is less nucleophilic and provides better kinetic control, minimizing side reactions during the alkylation. For reduction, Raney Nickel is selected over Lithium Aluminum Hydride (LAH) to ensure scalability and safety.

Retrosynthesis Target (3-Ethylpiperidin-3-yl)methanamine (Target Scaffold) Intermediate N-Boc-3-Ethyl-3-aminomethyl piperidine Target->Intermediate Deprotection (HCl/Dioxane) Precursor N-Boc-3-Ethyl-3-cyanopiperidine (Quaternary Center) Intermediate->Precursor Nitrile Reduction (Ra-Ni, H2) SM N-Boc-3-cyanopiperidine (Commercial SM) Precursor->SM α-Alkylation (LiHMDS, EtI)

Figure 1: Retrosynthetic strategy focusing on the late-stage construction of the primary amine.

Detailed Experimental Protocols

Protocol A: Construction of the Quaternary Center ( -Alkylation)

Objective: Installation of the ethyl group at C3.

Reagents:

  • tert-Butyl 3-cyanopiperidine-1-carboxylate (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.2 equiv)

  • Ethyl Iodide (1.5 equiv)

  • Anhydrous THF (10 vol)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with tert-butyl 3-cyanopiperidine-1-carboxylate and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS dropwise over 30 minutes. Maintain internal temperature below -70 °C. The solution will turn yellow/orange, indicating enolate formation.

    • Critical Insight: Stir for an additional 45 minutes at -78 °C to ensure complete deprotonation. Incomplete enolization leads to recovered starting material which is difficult to separate later.

  • Alkylation: Add Ethyl Iodide (EtI) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for 1 hour.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude oil usually requires flash chromatography (Hexanes/EtOAc 80:20) to remove unreacted SM and traces of O-alkylated byproducts (rare with nitriles but possible).

Yield Target: 85-92% Key QC Parameter:


 NMR should show the disappearance of the C3-methine proton (multiplet around 2.8 ppm in SM).
Protocol B: Scalable Nitrile Reduction

Objective: Chemoselective reduction of nitrile to primary amine without dimer formation.

Reagents:

  • 3-Ethyl-3-cyano-intermediate (from Protocol A)

  • Raney Nickel (Slurry in water, washed with MeOH) - Catalytic amount (20 wt%)

  • Ammonia in Methanol (7 N solution)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

  • Preparation: Wash the Raney Nickel catalyst three times with anhydrous methanol to remove water.

  • Loading: In a hydrogenation autoclave (Parr reactor), charge the nitrile substrate dissolved in 7 N

    
    /MeOH. Add the washed Raney Nickel.
    
    • Mechanistic Note: The presence of ammonia is non-negotiable. It suppresses the formation of the secondary imine intermediate, which would otherwise lead to the dimerization byproduct (secondary amine).

  • Reaction: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar) and stir vigorously at room temperature for 12–18 hours.
  • Filtration: Carefully filter the mixture through a pad of Celite under an inert atmosphere (keep the catalyst wet). Rinse the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The excess ammonia will evaporate, leaving the crude amine.

Yield Target: 90-95% Purity: >95% (often requires no chromatography).

Process Workflow & Logic

The following diagram illustrates the decision matrix and critical control points (CCPs) for the synthesis.

Workflow Start Start: N-Boc-3-cyanopiperidine Step1 Step 1: LiHMDS / EtI (-78°C) Start->Step1 QC1 QC Point: Check for unreacted SM (TLC/NMR) Step1->QC1 QC1->Step1 Fail (Add more Base/EtI) Step2 Step 2: Raney Ni / H2 / NH3 QC1->Step2 Pass (>95% Conv) QC2 QC Point: Check for Dimer (LCMS) Step2->QC2 Salt Step 3: HCl Salt Formation QC2->Salt Pass (No Dimer) End End Salt->End Final Product: (3-Ethylpiperidin-3-yl)methanamine 2HCl

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to ensure batch integrity.

Analytical Data & Troubleshooting

Expected Analytical Profile:

AssayExpected ResultInterpretation
LCMS (ESI+)

(Boc-intermediate)
Confirm mass of N-Boc-3-ethyl-3-aminomethylpiperidine.
1H NMR

0.85 (t, 3H, Ethyl

)
Diagnostic triplet for the ethyl group.
1H NMR

2.60 (s, 2H,

)
Singlet or tight AB system indicating the methylene adjacent to amine.
Chiral HPLC 50:50 ratio (if racemic)Use Chiralpak AD-H or OD-H column for resolution studies.

Troubleshooting Guide:

  • Problem: Low conversion in Step 1.

    • Root Cause:[1][3][4][5][6][7][8] Moisture in THF or degraded LiHMDS.

    • Fix: Titrate LiHMDS before use; ensure cryogenic conditions are maintained during addition.

  • Problem: Formation of secondary amine dimer in Step 2.

    • Root Cause:[1][3][4][5][6][8] Insufficient Ammonia or low

      
       pressure.
      
    • Fix: Increase

      
       concentration to saturation; ensure vigorous stirring to maximize gas-liquid mass transfer.
      
  • Problem: "Gummy" product after HCl deprotection.

    • Fix: Use anhydrous 4M HCl in Dioxane. Precipitate the salt by adding excess diethyl ether or MTBE.

Safety & Handling

  • LiHMDS: Corrosive and moisture sensitive. Handle under

    
    .
    
  • Ethyl Iodide: Alkylating agent. Carcinogen suspect. Use in a fume hood.

  • Raney Nickel: Pyrophoric. Never let it dry out in air. Dispose of in a dedicated container with water.

  • Hydrogen: Flammable gas. Ensure autoclave is grounded and leak-tested.

References

  • Vertex Pharmaceuticals. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters. (2014).

  • Organic Syntheses. "Preparation of N-Ethylpiperidine." Org.[2] Synth. 1952, 32, 52. (Reference for general piperidine alkylation context).

  • BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous reductive amination protocols).

  • Thieme Connect. "Application of Chiral Piperidine Scaffolds in Drug Design." Synlett. (2023).

  • Google Patents. "Method for preparing (R)-3-amino piperidine hydrochloride." CN103864674A. (Reference for salt formation and handling).

Sources

Coupling Reactions for Piperidine Methanamine Moieties: A Detailed Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of the Piperidine Methanamine Scaffold

The piperidine methanamine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its inherent structural features—a basic nitrogen atom within the piperidine ring and a primary amino group separated by a methylene linker—offer multiple points for synthetic diversification. This unique combination allows for the construction of complex molecular architectures with fine-tuned physicochemical and pharmacological properties. Mastering the coupling reactions of this versatile building block is therefore a critical skill for researchers in the pharmaceutical and allied sciences.

This technical guide provides an in-depth exploration of the three most prevalent and effective coupling strategies for piperidine methanamine and its derivatives: amide bond formation, reductive amination, and Buchwald-Hartwig amination. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions, empowering the researcher to not only replicate established methods but also to troubleshoot and optimize reactions for novel applications.

I. Amide Bond Formation: Forging the Peptidic Linkage

The formation of a robust amide bond is one of the most fundamental transformations in organic synthesis.[1] When coupling a carboxylic acid to the primary amine of a piperidine methanamine, the choice of coupling reagent is paramount to ensure high efficiency, minimize side reactions, and preserve stereochemical integrity if applicable.

Mechanism of Action: The Role of Modern Coupling Reagents

Modern amide coupling reagents, such as aminium/uronium salts like HATU, are designed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[2] This facilitates nucleophilic attack by the primary amine of the piperidine methanamine.

The mechanism for HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used and highly efficient coupling reagent, proceeds through the formation of a highly reactive OAt-active ester.[2] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the active ester and releasing tetramethylurea as a byproduct. The primary amine of the piperidine methanamine then attacks the activated carbonyl carbon of the OAt-ester to form the desired amide bond.[2] The inclusion of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is crucial for accelerating the reaction and suppressing racemization.[3]

dot graph AmideCouplingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is often substrate-dependent, and a screening of different reagents may be necessary to identify the optimal conditions for a specific transformation.[4]

Coupling ReagentBaseTypical Solvent(s)Key AdvantagesConsiderations
HATU DIPEA, TEADMF, DCM, ACN, THFHigh efficiency, rapid kinetics, low racemization.[2][3]Can react with unprotected N-termini if used in excess.[3]
HBTU/TBTU DIPEA, TEADMF, DCMEfficient, cost-effective alternatives to HATU.[3]Slightly lower reactivity and higher racemization potential than HATU.
EDC/HOBt DMAP (cat.), DIPEADCM, DMF, AcCNWater-soluble byproducts (for EDC), good for electron-deficient amines.[5][6]Can lead to racemization; DMAP is essential for efficiency.[5]
DMT-MM None requiredWater, AlcoholsEffective for couplings in aqueous or alcoholic media.[7]May not be suitable for sterically hindered substrates.[4]
Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a standardized procedure for the coupling of a carboxylic acid with (piperidin-4-yl)methanamine using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • (Piperidin-4-yl)methanamine (1.0–1.2 eq)

  • HATU (1.0–1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0–5.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.0–1.5 eq) in the chosen anhydrous solvent.

  • Add DIPEA (2.0–5.0 eq) to the solution and stir the mixture at room temperature for 15–30 minutes for pre-activation of the carboxylic acid.

  • Add (piperidin-4-yl)methanamine (1.0–1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1–18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired amide.

II. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by in situ reduction to the corresponding amine.[9] For piperidine methanamine, this reaction allows for the facile introduction of a wide variety of substituents onto the primary amino group.

The Superiority of Sodium Triacetoxyborohydride

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications.[10][11] Its advantages include:

  • Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄) and will not readily reduce aldehydes and ketones at a significant rate. It selectively reduces the protonated imine (iminium ion), which is formed in situ.[9] This chemoselectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.

  • Broad Substrate Scope: It is effective for a wide range of aliphatic and aromatic aldehydes and ketones, as well as primary and secondary amines.[10]

  • Functional Group Tolerance: The reaction can be performed in the presence of many reducible functional groups, such as esters, amides, and nitro groups, which might be reduced by harsher reagents.[11]

  • Operational Simplicity: The reaction is typically carried out as a one-pot procedure at room temperature.[9]

dot graph ReductiveAmination { graph [rankdir="LR", splines=ortho, nodesep=0.7, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Protocol: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general method for the N-alkylation of (piperidin-4-yl)methanamine with an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • (Piperidin-4-yl)methanamine (1.0–1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.6 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (AcOH) (optional, 1.0–2.0 eq, particularly for ketones)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, combine the aldehyde or ketone (1.0 eq) and (piperidin-4-yl)methanamine (1.0–1.2 eq) in DCE or THF.

  • If the carbonyl substrate is a ketone, the addition of acetic acid (1.0–2.0 eq) can catalyze imine formation. For most aldehydes, this is not necessary.[10]

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.3–1.6 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Continue stirring at room temperature for 2–24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed. Reactions are generally faster in DCE than in THF.[11]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or another suitable method.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12] It allows for the formation of a C-N bond between an aryl halide or triflate and an amine, a transformation that is often challenging to achieve through classical methods.[13] For piperidine methanamine, this reaction opens up synthetic routes to a vast array of N-aryl derivatives.

The Catalytic Cycle and the Importance of Ligand Design

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[13] Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[14] The specific ligand choice can significantly impact the reaction's scope, efficiency, and functional group tolerance.[13][15]

dot graph BuchwaldHartwigCycle { graph [splines=true, overlap=false, nodesep=0.6, width=9.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Key Parameters for Optimization

Successful Buchwald-Hartwig amination requires careful consideration of several reaction parameters:

ParameterOptions & ConsiderationsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., G3, G4)Pre-catalysts are often preferred as they provide more reliable formation of the active Pd(0) species.[13]
Ligand XPhos, SPhos, BrettPhos, RuPhos, BINAP, dppfThe choice depends on the nature of the aryl halide and the amine. For primary amines like piperidine methanamine, ligands like BrettPhos can be highly effective.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for deprotonation of the amine. NaOtBu is common, but weaker bases may be needed for substrates with base-sensitive functional groups.[13]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used. Toluene is often a good choice.[16]
Temperature 80–110 °CElevated temperatures are usually necessary to drive the reaction to completion.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of an aryl halide with (piperidin-4-yl)methanamine. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • (Piperidin-4-yl)methanamine (1.2–1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere (glovebox recommended)

Procedure:

  • In a glovebox, add the aryl halide (1.0 eq), palladium pre-catalyst (1–5 mol%), and sodium tert-butoxide (1.4–2.0 eq) to an oven-dried reaction vessel equipped with a stir bar.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add (piperidin-4-yl)methanamine (1.2–1.5 eq) to the mixture.

  • Seal the reaction vessel and heat the mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other appropriate techniques.

Conclusion and Future Outlook

The coupling reactions of piperidine methanamine moieties are indispensable tools in the synthesis of novel chemical entities for drug discovery and development. Amide bond formation, reductive amination, and Buchwald-Hartwig amination each offer distinct advantages and provide access to a wide range of structurally diverse compounds. A thorough understanding of the underlying mechanisms and the critical experimental parameters for each of these transformations is essential for achieving high yields, purity, and reproducibility. As the demand for more complex and sophisticated molecules continues to grow, the development of even more efficient, selective, and sustainable coupling methodologies will undoubtedly remain a vibrant area of chemical research.

References

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9494–9500. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Myers, A. G. (n.d.).
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • A convenient reductive amination of aldehydes by NaBH4/cation exchange resin. Journal of the Mexican Chemical Society.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. PubMed. [Link]

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Publications | The Hartwig Group. University of California, Berkeley. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • amide coupling help. Reddit. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. [Link]

  • Synthesis of primary amines by one-pot reductive amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of N-alkyl-N′-aryl or Alkenylpiperazines: A Copper-Catalyzed C-N Cross-Coupling in the Presence of Aryl and Alkenyl Triflates and DABCO. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Palladium-catalyzed amination of piperidine with aryl chlorides. ResearchGate. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. SID. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Chiral Resolution for (3-Ethylpiperidin-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chiral resolution of (3-Ethylpiperidin-3-yl)methanamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating this sterically hindered primary amine. Our focus is on providing practical, field-proven insights rooted in scientific principles to empower you to optimize your chiral resolution experiments effectively.

Introduction to the Challenge

(3-Ethylpiperidin-3-yl)methanamine possesses a quaternary stereocenter at the 3-position of the piperidine ring, which presents a unique challenge for chiral resolution. The steric hindrance around the stereocenter can significantly impact the efficiency of both diastereomeric salt crystallization and chromatographic separation methods. This guide will address these challenges head-on, providing you with the necessary tools to develop a robust and reproducible resolution strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral resolution of (3-Ethylpiperidin-3-yl)methanamine.

Q1: What are the most promising methods for resolving the enantiomers of (3-Ethylpiperidin-3-yl)methanamine?

A1: The two primary and most effective methods for resolving chiral amines like (3-Ethylpiperidin-3-yl)methanamine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[3] It is a powerful tool for both analytical determination of enantiomeric excess (ee) and for preparative scale separations.[4]

Q2: Which chiral resolving agents are recommended for the diastereomeric salt crystallization of this specific amine?

A2: Due to the sterically hindered nature of the quaternary stereocenter, the choice of resolving agent is critical. Based on experience with similar structures, the following chiral acids are excellent starting points for screening:

  • Tartaric Acid Derivatives: Specifically, (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and its enantiomer are often successful due to their rigid structures and multiple interaction points.[1]

  • Mandelic Acid and its Derivatives: (R)- or (S)-Mandelic acid can also be effective. The aromatic ring and hydroxyl group can provide the necessary interactions for diastereomeric recognition.[4][5]

A screening of several resolving agents is highly recommended to find the optimal match for your specific molecule.[2]

Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of (3-Ethylpiperidin-3-yl)methanamine?

A3: For piperidine-based compounds, polysaccharide-based CSPs are generally the most successful. Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) have demonstrated broad applicability for the separation of primary amines.[3]

Q4: My (3-Ethylpiperidin-3-yl)methanamine is not UV active. How can I detect it during HPLC analysis?

A4: This is a common challenge with aliphatic amines. To overcome this, pre-column derivatization with a UV-active agent is a standard and effective technique. Reagents like p-toluenesulfonyl chloride (PTSC) can be used to introduce a chromophore into the analyte, allowing for UV detection.[6]

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during diastereomeric salt crystallization.

Issue 1: No Crystallization or Oiling Out

Q: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?

A: This is a very common issue and can be addressed by systematically evaluating the following factors:

  • Solvent System: The choice of solvent is paramount. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[1]

    • Troubleshooting Steps:

      • Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

      • Introduce an Anti-Solvent: If the salt is too soluble in your chosen solvent, slowly add an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation.[4]

      • Consider Solvent Mixtures: Fine-tuning the polarity with solvent mixtures can often lead to successful crystallization.

  • Concentration: The solution may be too dilute.

    • Troubleshooting Steps:

      • Carefully Evaporate Solvent: Gently remove some of the solvent under reduced pressure or with a stream of nitrogen to increase the concentration.

      • Start with a Higher Concentration: In your next attempt, use a more concentrated solution.

  • Temperature: Crystallization is often temperature-dependent.

    • Troubleshooting Steps:

      • Cooling: Slowly cool the solution to room temperature, then to 0-4 °C. Avoid crash cooling, as this can lead to oiling out or co-precipitation of both diastereomers.

      • Temperature Cycling: Sometimes, cycling the temperature between room temperature and a lower temperature can promote nucleation.

  • Inducing Crystallization:

    • Troubleshooting Steps:

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[4]

      • Seeding: If you have a crystal from a previous small-scale success, add a tiny seed crystal to the solution.[4]

Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Q: I've isolated crystals, but the diastereomeric/enantiomeric excess is low. How can I improve the purity?

A: Low purity is typically due to the co-precipitation of the more soluble diastereomer. Here’s how to address this:

  • Recrystallization: This is the most common method to improve purity.

    • Protocol: Dissolve the isolated crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. The less soluble diastereomer should crystallize out in a purer form. You may need to screen for an optimal recrystallization solvent.

  • Slower Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

    • Troubleshooting Step: Allow the crystallization mixture to cool to room temperature slowly and undisturbed before transferring it to a colder environment.

  • Optimize Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the purity of the crystallized salt.[7]

    • Troubleshooting Step: Experiment with slightly different molar ratios (e.g., 0.5 to 1.5 equivalents of resolving agent) to find the optimal ratio for your system.[7]

Data Presentation: Key Parameters for Diastereomeric Salt Crystallization
ParameterPotential Impact on ResolutionOptimization Strategy
Chiral Resolving Agent Governs the formation and solubility difference of diastereomeric salts.Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid).
Solvent Directly influences the solubility of the diastereomeric salts.Perform a systematic solvent screen with varying polarities.
Concentration Affects supersaturation and the rate of crystallization.Adjust by solvent evaporation or starting with different concentrations.
Temperature Impacts solubility and nucleation.Optimize cooling rate and final temperature.
Stoichiometry Can affect the yield and purity of the crystallized salt.Experiment with different molar ratios of resolving agent to amine.
Experimental Workflow: Diastereomeric Salt Crystallization

Diastereomeric_Salt_Crystallization racemic_amine Racemic (3-Ethylpiperidin-3-yl)methanamine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->dissolution solvent Screening Solvent solvent->dissolution mixing Mixing of Amine and Resolving Agent Solutions dissolution->mixing crystallization Crystallization (Cooling/Evaporation) mixing->crystallization filtration Filtration to Isolate Crystals crystallization->filtration mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor isolated_crystals Isolated Diastereomeric Salt filtration->isolated_crystals recrystallization Recrystallization (Optional, for Purity Enhancement) isolated_crystals->recrystallization liberation Liberation of Free Amine (Base Treatment) isolated_crystals->liberation Directly if pure pure_salt Pure Diastereomeric Salt recrystallization->pure_salt pure_salt->liberation extraction Extraction and Purification liberation->extraction pure_enantiomer Enantiomerically Pure Amine extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Part 3: Troubleshooting Guide: Chiral HPLC

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during chiral HPLC analysis and purification.

Issue 1: Poor Resolution or No Separation

Q: I'm not seeing any separation between my enantiomer peaks on the chiral column. What should I do?

A: A lack of resolution is a common starting point in method development. Here's a systematic approach to troubleshoot:

  • Mobile Phase Composition: The mobile phase has a profound effect on chiral recognition.

    • Troubleshooting Steps:

      • Vary the Alcohol Modifier: In normal phase mode (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can have a large impact.

      • Change the Alcohol Modifier: Try different alcohols (e.g., ethanol, methanol).

      • Additives: For a basic analyte like (3-Ethylpiperidin-3-yl)methanamine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can significantly improve peak shape and may enhance resolution by minimizing interactions with the silica backbone of the CSP.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interactions with the CSP.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Troubleshooting Step: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, lead to better resolution.

  • Chiral Stationary Phase (CSP): The initial CSP may not be suitable.

    • Troubleshooting Step: If extensive mobile phase optimization fails, screen different types of polysaccharide-based CSPs.

Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peaks are tailing or broad, which is affecting my ability to quantify the enantiomeric excess. What are the causes and solutions?

A: Poor peak shape for piperidine derivatives is often due to secondary interactions with the stationary phase.[3]

  • Peak Tailing: This is the most common issue for basic analytes.

    • Cause: The basic nitrogen of the piperidine ring interacts with acidic silanol groups on the silica surface of the CSP.[3]

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA.[4] This will compete for the active sites and improve peak symmetry.

  • Peak Fronting: This is less common but can occur.

    • Cause: Often caused by column overload.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Peak Broadening:

    • Causes: Can be due to a variety of factors including extra-column dead volume, a contaminated or old column, or a mismatch between the sample solvent and the mobile phase.

    • Solutions:

      • Ensure all fittings and tubing are appropriate for your HPLC system to minimize dead volume.

      • If the column is old or has been used with incompatible solvents, it may need to be replaced.

      • Whenever possible, dissolve your sample in the mobile phase.

Data Presentation: Key Parameters for Chiral HPLC Optimization
ParameterPotential Impact on Resolution and Peak ShapeOptimization Strategy
Chiral Stationary Phase The primary determinant of chiral recognition.Screen different polysaccharide-based CSPs.
Mobile Phase Influences retention, selectivity, and peak shape.Vary alcohol modifier type and percentage; add basic modifiers (e.g., DEA, TEA).
Flow Rate Affects efficiency and resolution.Optimize for the best balance of resolution and analysis time.
Temperature Alters the thermodynamics of chiral recognition.Evaluate a range of temperatures (e.g., 10-40°C).
Sample Solvent Mismatch with mobile phase can cause peak distortion.Dissolve the sample in the mobile phase whenever possible.
Experimental Workflow: Chiral HPLC Method Development

Chiral_HPLC_Method_Development start Start: Racemic (3-Ethylpiperidin-3-yl)methanamine csp_selection Select Polysaccharide-Based CSP start->csp_selection mobile_phase_screening Initial Mobile Phase Screening (e.g., Hexane/IPA) csp_selection->mobile_phase_screening injection Inject Sample mobile_phase_screening->injection analysis Analyze Chromatogram injection->analysis no_separation No Separation or Poor Resolution analysis->no_separation poor_peak_shape Poor Peak Shape analysis->poor_peak_shape good_separation Good Separation analysis->good_separation optimize_mobile_phase Optimize Mobile Phase (Vary Alcohol %, Change Alcohol) no_separation->optimize_mobile_phase Yes change_csp Change CSP and Repeat no_separation->change_csp No Improvement add_modifier Add Basic Modifier (e.g., 0.1% DEA) poor_peak_shape->add_modifier Yes optimize_temp_flow Optimize Temperature and Flow Rate good_separation->optimize_temp_flow Further Optimization optimized_method Optimized Method good_separation->optimized_method Meets Requirements optimize_mobile_phase->injection add_modifier->injection optimize_temp_flow->injection change_csp->start

Caption: Workflow for Chiral HPLC Method Development.

Part 4: Detailed Experimental Protocols

These are generalized protocols that will require optimization for your specific experimental setup.

Protocol 1: Diastereomeric Salt Crystallization
  • Dissolution: In separate flasks, dissolve 1.0 equivalent of racemic (3-Ethylpiperidin-3-yl)methanamine and 1.0 equivalent of the chosen chiral resolving acid (e.g., (+)-Dibenzoyl-D-tartaric acid) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming if necessary.

  • Salt Formation: Slowly add the resolving acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, attempt to induce crystallization by scratching the flask or adding a seed crystal. The mixture can then be cooled further in a refrigerator (0-4 °C) for several hours to overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess by a suitable method (e.g., NMR spectroscopy or by liberating the amine and analyzing by chiral HPLC).

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >12.[1]

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: If necessary, derivatize the amine with a UV-active agent. Dissolve the derivatized or underivatized amine in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).

  • Mobile Phase: A typical starting mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature, typically 25 °C.

  • Detection: UV detection at a suitable wavelength for the derivatized amine, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for the underivatized amine.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomers.

References

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link].

  • Paiva, A. et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. 2006.
  • Khomane, K. S. et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. 2017.
  • Teijin Pharma Ltd. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link].

  • Wikipedia. Chiral resolution. Available from: [Link].

  • Roda, G. et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. 2019.
  • Wang, Z. et al. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Keglevich, G. et al.
  • Lee, J. H. et al. Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. Journal of Pharmaceutical and Biomedical Analysis. 2012.
  • Gautam, L. N. et al. Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. 2014.
  • Chemistry LibreTexts. 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link].

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link].

  • Smith, A. M. et al. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. 2016.
  • El-Sayed, E. et al.
  • Sravani, G. et al. Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2020.
  • Lee, J. H. et al.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link].

  • ResearchGate. How can I improve my chiral column resolution? Available from: [Link].

  • Grynkiewicz, G. et al. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Coldham, I. et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. 2022.
  • Babu, C. V. R. et al.
  • Nagy, Z. K. et al. Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. Crystal Growth & Design. 2023.
  • Google Patents. Process for the chemical resolution of racemic mandelic acid.
  • Google Patents. Separation of triazine derivatives enantiomers using tartaric acid.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of (3-Ethylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Structural Elucidation Challenge

(3-Ethylpiperidin-3-yl)methanamine is a substituted piperidine derivative featuring a chiral center at the C3 position. The presence of an ethyl group and an aminomethyl group on the same carbon atom creates a unique electronic and steric environment, influencing the chemical shifts and coupling patterns of the protons in a predictable yet complex manner. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its chemical identity, assessing its purity, and elucidating its conformational properties. This guide will deconstruct the anticipated spectrum, providing a rationale for the expected chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Spectrum of (3-Ethylpiperidin-3-yl)methanamine

The interpretation of the ¹H NMR spectrum of (3-Ethylpiperidin-3-yl)methanamine requires a systematic analysis of each proton environment within the molecule. The following sections detail the expected signals, drawing upon established principles of NMR spectroscopy and data from analogous compounds.[1][2]

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in (3-Ethylpiperidin-3-yl)methanamine are labeled as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., CDCl3 with TMS) Weigh Weigh 5-10 mg of Sample Solvent->Weigh Dissolve Dissolve in 0.6-0.7 mL of Solvent Weigh->Dissolve Homogenize Homogenize the Solution Dissolve->Homogenize Instrument Use ≥400 MHz NMR Spectrometer Homogenize->Instrument Parameters Set Acquisition Parameters Instrument->Parameters Acquire Acquire Data (16-32 Scans) Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS (0.00 ppm) Phase->Reference Integrate Integrate and Normalize Signals Reference->Integrate

Caption: Recommended workflow for the ¹H NMR analysis of (3-Ethylpiperidin-3-yl)methanamine.

Conclusion

The ¹H NMR spectrum of (3-Ethylpiperidin-3-yl)methanamine is predicted to exhibit a set of distinct signals that are consistent with its molecular structure. By carefully analyzing the chemical shifts, splitting patterns, and integration values, researchers can confidently confirm the identity and purity of this compound. This guide provides a robust framework for this interpretation, supported by fundamental principles and comparative data. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount in research and drug development settings.

References

  • Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. Available at: [Link]

  • Scribd. NMRshifts1H General. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11843-11853. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • IQ-USP. Chemical Shifts ¹H-NMR. Available at: [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Indian Journal of Chemistry. (2005). Protonation effect on chemical shifts of some piperidones unusual influence by anions. 44B, 1453-1457. Available at: [Link]

  • Universidad de Chile. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

Sources

A Comparative Guide to the Predicted Bioactivity of (3-Ethylpiperidin-3-yl)methanamine and its 3-Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with numerous biological targets. Within this class, 3,3-disubstituted piperidines represent a particularly intriguing motif. The geminal substitution at the 3-position creates a quaternary center that can enforce specific conformations and introduce key steric and electronic features, profoundly influencing pharmacological activity.

This guide provides a comparative analysis of the predicted bioactivity of (3-Ethylpiperidin-3-yl)methanamine and its close analog, (3-Methylpiperidin-3-yl)methanamine. It is critical to establish at the outset that direct, head-to-head experimental data for these specific compounds is not extensively available in peer-reviewed literature. Therefore, this comparison is built upon established Structure-Activity Relationship (SAR) principles derived from extensive research on related 3-substituted and 3,3-disubstituted piperidine derivatives. We will project the likely impact of modifying the 3-alkyl substituent—from methyl to ethyl—on interactions with key central nervous system (CNS) targets, including sigma (σ), histamine H3, and dopamine D3 receptors. This analysis is intended for researchers and drug development professionals to guide hypothesis generation and the design of future screening campaigns.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The transition from a 3-methyl to a 3-ethyl group, while seemingly minor, introduces significant changes in steric bulk and lipophilicity. These modifications can dramatically alter how a molecule fits into a receptor's binding pocket and its overall pharmacokinetic profile.

Impact on Receptor Binding Affinity

Based on extensive studies of piperidine-based ligands, the following effects on receptor affinity can be hypothesized:

  • Sigma (σ) Receptors: The piperidine moiety is a critical structural element for affinity at both σ1 and σ2 receptors.[3][4] The affinity is often driven by a combination of hydrophobic interactions and a key ionic bond between the protonated piperidine nitrogen and an acidic residue (e.g., Asp) in the binding site.[5][6] Increasing the size of the alkyl group at the 3-position from methyl to ethyl would increase the lipophilicity and steric footprint in that region of the molecule.

    • Prediction for σ1 Receptor: For many σ1 ligands, a degree of lipophilicity is beneficial.[5] However, the binding pocket has defined spatial limits. The larger ethyl group might provide a more optimal hydrophobic interaction if the pocket can accommodate it, potentially increasing affinity. Conversely, if the pocket is sterically constrained, the ethyl group could introduce a clash, thereby reducing affinity compared to the methyl analog.

    • Prediction for σ2 Receptor: The SAR for σ2 receptors can differ significantly from σ1. Without a high-resolution structure with a bound 3,3-disubstituted ligand, the prediction is more speculative. However, the general principle of steric tolerance applies; the ethyl analog's affinity will be highly dependent on the specific topology of the σ2 binding site.

  • Histamine H3 (H3) Receptor: The H3 receptor is a key target for cognitive and wakefulness-promoting agents.[7] Many potent H3 antagonists and inverse agonists feature a piperidine ring as the basic amine component, which interacts with the transmembrane domains of the receptor.[3][8][9]

    • Prediction: SAR studies on H3 antagonists often show that even small changes to the piperidine ring or its substituents can significantly impact affinity.[10] The increased bulk of the ethyl group could either enhance van der Waals interactions with hydrophobic residues in the binding pocket or disrupt the optimal positioning of the core scaffold, leading to a decrease in affinity. The outcome is highly dependent on the specific sub-pocket topology near the 3-position of the piperidine ring.

  • Dopamine D3 Receptor: The D3 receptor is a critical target for treating substance use disorders and certain neuropsychiatric conditions.[6] Selective D3 antagonists often utilize a basic amine, such as piperidine, to form a crucial salt bridge with Asp110 in the orthosteric binding site.[6][11]

    • Prediction: D3 receptor selectivity over the highly homologous D2 receptor is often achieved by exploiting differences in a secondary binding pocket (SBP).[6][11] The 3-alkyl substituent of our compounds would likely be oriented towards this SBP. If the SBP of the D3 receptor is more accommodating to the larger, more lipophilic ethyl group than the D2 SBP, an increase in both D3 affinity and selectivity could be observed. Conversely, a sterically constrained SBP would favor the smaller methyl analog.

Predicted Bioactivity Summary

The following table summarizes the hypothetical impact of substituting a 3-methyl with a 3-ethyl group on the piperidine ring of (3-aminomethyl)piperidine analogs.

Target ReceptorPredicted Impact of Ethyl vs. MethylRationale
Sigma-1 (σ1) Affinity could be enhanced or reducedDependent on the steric tolerance of the binding pocket. Increased lipophilicity may be favorable if accommodated.[5]
Sigma-2 (σ2) Affinity could be enhanced or reducedHighly dependent on the specific topology of the binding site; less predictable than σ1.
Histamine H3 Potentially reduced affinityThe H3 binding site is often sensitive to steric bulk around the core amine scaffold.[10]
Dopamine D3 Affinity and D3/D2 selectivity could be enhancedThe larger ethyl group may form more extensive hydrophobic interactions within the D3 secondary binding pocket.[6]

Experimental Protocols for Bioactivity Assessment

To validate the predictions outlined above, a series of standardized in vitro assays must be performed. The following protocols describe the essential steps for determining receptor binding affinity and functional activity.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (e.g., the 3-ethyl or 3-methyl analog) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of the test compounds at σ1, H3, and D3 receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (σ1, H3, or D3).

  • Radioligands:

    • For σ1: [³H]-(+)-pentazocine.

    • For H3: [¹²⁵I]-iodoproxyfan.[7]

    • For D3: [³H]-spiperone or a more selective radioligand.

  • Non-specific binding inhibitors (e.g., haloperidol for σ1, thioperamide for H3, (+)-butaclamol for D3).

  • Test compounds: (3-Ethylpiperidin-3-yl)methanamine and (3-Methylpiperidin-3-yl)methanamine, dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding inhibitor (10 µM final concentration).

    • 25 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • 25 µL of the appropriate radioligand at a concentration near its Kₔ value.

    • 125 µL of the diluted cell membrane preparation to initiate the reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding for each concentration of the test compound. These values are then plotted against the logarithm of the compound concentration to generate a sigmoidal dose-response curve. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compounds - Radioligand - Cell Membranes P2 Dilute Membranes in Assay Buffer P1->P2 A1 Pipette Reagents into 96-Well Plate P2->A1 A2 Incubate to Reach Equilibrium (60-90 min) A1->A2 A3 Harvest onto Filter Plate (Separate Bound/Unbound) A2->A3 A4 Wash Filters (3x) with Cold Buffer A3->A4 D1 Add Scintillation Cocktail & Count Radioactivity A4->D1 D2 Calculate % Inhibition vs. Compound Concentration D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.

Objective: To determine the functional efficacy (Eₘₐₓ) and potency (EC₅₀) of the test compounds at G-protein coupled receptors like H3 and D3.

Materials:

  • Cell membranes expressing the receptor of interest (H3 or D3).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay Buffer containing MgCl₂ and NaCl.

  • Known agonist and antagonist/inverse agonist for the receptor as controls.

  • Test compounds.

Methodology:

  • Reaction Mix: In a 96-well plate, combine the cell membranes (10-20 µ g/well ), GDP (10 µM final concentration), and the test compound at various concentrations.

  • Incubation 1 (Pre-incubation): Incubate the plate for 15 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiation: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to each well to start the G-protein activation reaction.

  • Incubation 2 (Binding): Incubate for an additional 60 minutes at 30°C to allow the [³⁵S]GTPγS to bind to activated G-proteins.

  • Termination & Harvesting: Terminate the reaction and harvest the contents onto a filter plate as described in the binding assay protocol.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Agonist Mode: Increased [³⁵S]GTPγS binding above basal levels indicates agonism. Data is plotted to determine EC₅₀ and Eₘₐₓ relative to a full agonist.

    • Inverse Agonist Mode: Decreased [³⁵S]GTPγS binding below the constitutive (basal) activity of the receptor indicates inverse agonism.

    • Antagonist Mode: The ability of the compound to block the effect of a known agonist is measured. The assay is run with a fixed concentration of agonist and varying concentrations of the test compound to determine its inhibitory potency (IC₅₀).

G cluster_receptor Cell Membrane cluster_states R H3 Receptor (GPCR) G G-Protein (Gαi/o, Gβ, Gγ) Inactive Inactive State (GDP Bound) R->Inactive Reduces Basal (Constitutive) Activity Active Active State (GTP Bound) Inactive->Active GTP/GDP Exchange Active->Inactive GTP Hydrolysis Downstream Reduced cAMP Production Active->Downstream Inhibition of Adenylyl Cyclase Ligand Inverse Agonist (e.g., BF2.649) Ligand->R Binds & Stabilizes Inactive Conformation

Sources

A Bioisosteric Guide for the Medicinal Chemist: Piperidine Methanamine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Saturated Heterocycle

In the intricate process of drug discovery, the selection of a core scaffold is a decision that reverberates through every subsequent stage of development. It dictates a molecule's three-dimensional shape, its fundamental physicochemical properties, and its interactions with biological targets. Among the most successful and frequently employed scaffolds are the saturated nitrogen-containing heterocycles, with the six-membered piperidine and five-membered pyrrolidine rings standing out as "privileged structures".[1][2][3] Their prevalence in FDA-approved drugs is a testament to their utility in presenting functional groups in precise spatial arrangements and in modulating properties like solubility and basicity.[4][5][6]

This guide provides an in-depth bioisosteric comparison of piperidine methanamine and pyrrolidine analogs. Bioisosterism—the principle of substituting one chemical group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The seemingly subtle difference of a single methylene unit between piperidine and pyrrolidine can lead to profound changes in conformational flexibility, metabolic stability, and ultimately, pharmacological activity.[1] This comparison is designed for researchers, scientists, and drug development professionals, offering a data-driven framework for making informed decisions when navigating the choice between these two powerful scaffolds.

Chapter 1: The Physicochemical Landscape

The foundation of any drug's behavior lies in its physicochemical properties. The addition or subtraction of a single methylene group when moving from a piperidine to a pyrrolidine scaffold introduces subtle yet critical shifts in basicity and lipophilicity.

Both piperidine and pyrrolidine are secondary amines with similar strong basicity, making them largely interchangeable when a basic nitrogen for a salt bridge or general acid-base catalysis is the primary requirement.[1] However, pyrrolidine is slightly more basic, which can be attributed to the conformational stabilization of its protonated form.[1] The more significant difference lies in their lipophilicity, as measured by the octanol/water partition coefficient (logP). Piperidine is discernibly more lipophilic than pyrrolidine.[1] This difference provides a crucial tool for fine-tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A switch from piperidine to the more polar pyrrolidine can enhance aqueous solubility or reduce off-target interactions driven by lipophilicity.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyPiperidinePyrrolidineKey Considerations in Drug Design
Ring Size 6-membered5-memberedInfluences bond angles, conformational flexibility, and spatial orientation of substituents.
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic. The minor difference is seldom a deciding factor, but pyrrolidine's slightly higher basicity can be noted.[1]
logP (Octanol/Water) 0.840.46Piperidine is more lipophilic. This is a key parameter for modulating solubility, cell permeability, and potential for hERG liability or CNS penetration.[1]

Chapter 2: Conformational Dynamics and Target Engagement

Perhaps the most critical distinction between the two scaffolds is their conformational behavior. This directly impacts how substituents are presented to a biological target, influencing binding affinity and selectivity.

Piperidine: The piperidine ring overwhelmingly prefers a rigid chair conformation , analogous to cyclohexane.[7][8] This places substituents in well-defined axial or equatorial positions. The energy barrier for ring inversion is significant, meaning these conformations are relatively stable.[8] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a receptor by "pre-paying" the cost of conformational restriction. If the bioactive conformation is known, a rigid piperidine scaffold can lock substituents into the optimal orientation for high-affinity binding.

Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly more flexible. It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of envelope and twist (or pseudo-rotation) forms.[1] This flexibility allows the pyrrolidine scaffold to adapt and mold itself to the contours of a binding pocket. This can be beneficial during lead discovery when the optimal binding pose is unknown or when targeting proteins that undergo induced-fit conformational changes upon ligand binding.

The choice is therefore a strategic one: rigidity for high-affinity, specific interactions versus flexibility for adaptability and exploring broader conformational space.

Caption: Conformational differences between piperidine and pyrrolidine scaffolds.

Chapter 3: Synthetic Strategies and Accessibility

The synthetic tractability of a scaffold is a practical consideration that cannot be overlooked. Both piperidine and pyrrolidine analogs are readily accessible, often stemming from commercially available starting materials.

A common and efficient route to N-substituted piperidine methanamines involves a multi-step sequence starting from a protected piperidin-4-one.[9] This pathway leverages well-established reactions, making it scalable and adaptable.

Synthesis_Workflow start N-Boc-4-piperidone (Commercial) step1 Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->step1 Step 1 intermediate1 tert-butyl 4-((alkylamino)methyl) piperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection (e.g., TFA or HCl) intermediate1->step2 Step 2 product Piperidine Methanamine Analog (Final Product) step2->product

Caption: General synthetic workflow for piperidine methanamine analogs.

Pyrrolidine analogs can be synthesized through various strategies, including the functionalization of readily available chiral building blocks like proline or through powerful chemical transformations such as [3+2] cycloaddition reactions of azomethine ylides.[10][11] The stereogenicity of carbons in the pyrrolidine ring is a key feature, and many synthetic methods are designed to control this aspect, as different stereoisomers can have vastly different biological profiles.[10]

Chapter 4: Pharmacological Consequences and Metabolic Stability

The ultimate test of a bioisosteric swap is its effect on biological activity and pharmacokinetic properties. This decision can be a powerful tool in structure-activity relationship (SAR) studies.[12][13]

  • Target Affinity and Selectivity: A switch from a flexible pyrrolidine to a rigid piperidine might significantly enhance binding affinity if the locked conformation is optimal for the target, but it could also ablate activity if the required conformation is no longer accessible. This change in rigidity can also improve selectivity by disfavoring binding to off-targets that require a different conformational arrangement.

  • Metabolic Stability: Both piperidine and pyrrolidine rings are subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[14] Common metabolic pathways include N-dealkylation and C-hydroxylation. The position of hydroxylation can differ between the five- and six-membered rings, potentially leading to different metabolic profiles. For instance, blocking a metabolically labile position on a piperidine ring by introducing a substituent might be a rational design strategy, but switching to a pyrrolidine scaffold could offer an alternative solution by presenting a completely different set of carbons to the metabolic enzymes.

Table 2: Conceptual SAR Impact of a Piperidine-to-Pyrrolidine Switch

ParameterPotential Outcome of Switching to PyrrolidineRationale
Potency (Ki/IC50) Increase, Decrease, or No ChangeDependent on whether the increased flexibility allows for a more favorable binding pose or leads to an entropic penalty.
Selectivity May Increase or DecreaseAltered conformation and substituent vectors may favor or disfavor binding to off-targets.
Solubility Likely to IncreasePyrrolidine is inherently less lipophilic (lower logP) than piperidine.[1]
Metabolic Stability May Increase or DecreaseAlters the sites available for CYP-mediated oxidation, potentially blocking a labile site or introducing a new one.[14]
CNS Penetration May DecreaseGenerally, increased polarity and lower lipophilicity can reduce passive diffusion across the blood-brain barrier.

Chapter 5: Experimental Validation Protocols

Synthesizing novel analogs is only the first step. Rigorous experimental validation is required to quantify the impact of the bioisosteric change. The following protocols describe standard, self-validating systems for assessing the binding affinity and functional activity of new compounds, particularly for G-Protein Coupled Receptor (GPCR) targets, where these scaffolds are common.[15]

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity for a target receptor.

Causality: This assay directly quantifies the physical interaction between the compound and the receptor. A lower Ki value indicates a higher affinity. This is a foundational experiment in pharmacology to establish that a compound engages the intended target.[16][17]

Methodology Workflow:

Binding_Assay_Workflow A Prepare Reagents - Cell membranes with receptor - Radioligand ([3H]-L*) - Test compound dilutions - Binding buffer B Incubate (Receptor + [3H]-L* + Test Compound) Allow to reach equilibrium A->B C Separate Bound from Free (Rapid vacuum filtration over GF/C filter plates) B->C D Quantify Bound Radioactivity (Add scintillation cocktail and count using a microplate scintillation counter) C->D E Data Analysis - Plot % inhibition vs. log[Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound (e.g., piperidine or pyrrolidine analog) in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order: binding buffer, the test compound, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand at its approximate Kd concentration), and cell membranes expressing the target receptor.

  • Control Wells: Include wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C). This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, add a scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional activity of a test compound at a Gαi/o-coupled GPCR by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.

Causality: Receptor binding does not always translate to function. This assay provides a direct measure of G-protein activation, one of the earliest events in the signal transduction cascade following receptor activation by an agonist.[18] It allows differentiation between agonists (which stimulate binding), antagonists (which block agonist stimulation), and inverse agonists (which reduce basal binding).

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes expressing the GPCR of interest.

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4). Prepare a solution containing GDP (e.g., 10 µM, to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS (e.g., 0.1 nM).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, the GDP/[³⁵S]GTPγS mix, and finally the cell membranes to initiate the reaction.

  • Control Wells: Include wells for "basal" activity (no compound) and "agonist-stimulated" activity (a known full agonist).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Separation: Terminate the assay by rapid vacuum filtration through a GF/C filter plate, as described in the binding assay protocol.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot the counts per minute (CPM) or % stimulation over basal versus the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect).

Conclusion

The choice between a piperidine methanamine and a pyrrolidine analog is a nuanced decision that hinges on the specific goals of a drug discovery program. There is no universally "better" scaffold; rather, each offers a distinct set of advantages. Piperidine provides a conformationally restricted, more lipophilic framework ideal for optimizing high-affinity interactions when a bioactive conformation is hypothesized.[1] Pyrrolidine offers a more flexible, less lipophilic core that can adapt to binding sites and provide a means to enhance solubility and alter metabolic profiles.[1]

By understanding the fundamental differences in their physicochemical properties, conformational dynamics, and synthetic accessibility, and by employing rigorous experimental validation, medicinal chemists can strategically leverage this bioisosteric pair. The switch from one scaffold to the other is not merely a substitution but a powerful tactic to systematically probe structure-activity relationships and rationally design molecules with superior therapeutic potential.

References

  • BenchChem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
  • BenchChem Technical Support Team. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Shakya, T., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • BenchChem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical Guide.
  • Pickett, H. M., & Strauss, H. L. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Various Authors. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit.
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Teixeira, C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure.
  • Goupil, E., et al. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Various Authors. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.
  • Patel, H., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Lakna. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com.
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect.
  • Dong, G., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Christodoulou, M. S., & Agorastos, A. (n.d.). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences.
  • Bakytbek, A., & Zhumagaziyeva, S. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Al-Ostoot, F. H., et al. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Syedbasha, M., et al. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. JoVE.
  • Special Issue Editors. (n.d.). Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Chen, Y.-H., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules.
  • Boyko, Y., et al. (n.d.). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate.
  • Various Authors. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Research & Reports.
  • Various Authors. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Farooq, S., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Various Authors. (n.d.). Drugs containing piperidine or pyrrolidine structure. ResearchGate.
  • Asati, V., & Sharma, S. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society.
  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.
  • Smith, G. R. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • Mykhailiuk, P. K., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • Suga, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
  • Shi, Y. G., & Tyler, B. M. (1989). Pyrrolidine, a non-controlled substance, can replace piperidine for the chemical sequencing of DNA. Nucleic Acids Research.
  • da Silva, A. B., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal.

Sources

A Comparative Guide to the Spectroscopic Characterization of (3-Ethylpiperidin-3-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Ethylpiperidin-3-yl)methanamine, a chiral piperidine derivative, presents unique characterization challenges due to its conformational flexibility and the presence of multiple stereocenters.[1][2] A multi-pronged spectroscopic approach is therefore not just recommended, but essential for complete structural verification.

Primary Spectroscopic Techniques: A Comparative Analysis

The foundational methods for characterizing (3-Ethylpiperidin-3-yl)methanamine intermediates are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For piperidine derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis:

The piperidine ring's chair-chair interconversion can lead to broadened signals in the NMR spectrum, complicating interpretation.[3] Variable temperature (VT) NMR studies can be employed to either "freeze out" a single conformation at low temperatures or accelerate the exchange at higher temperatures to obtain sharper signals.[3] Furthermore, the choice of solvent can be critical; aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping proton signals.[3]

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule.

  • Expected Signals for (3-Ethylpiperidin-3-yl)methanamine:

    • Piperidine Ring Protons: A complex series of multiplets typically observed between 1.2-3.5 ppm. The axial and equatorial protons often have distinct chemical shifts and coupling constants, which can provide conformational information.[3]

    • Ethyl Group Protons: A characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group.

    • Methanamine Protons (CH₂NH₂): A singlet or a multiplet for the methylene group adjacent to the primary amine. The NH₂ protons often appear as a broad singlet that can be exchanged with D₂O, causing the signal to disappear.[4]

    • NH Proton (Piperidine): A broad singlet, also exchangeable with D₂O.[4]

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information about the number and types of carbon atoms in a molecule.

  • Expected Signals for (3-Ethylpiperidin-3-yl)methanamine:

    • Piperidine Ring Carbons: Typically resonate in the 20-60 ppm range. The carbon atom bearing the ethyl and methanamine groups (C3) will be a quaternary carbon and will have a distinct chemical shift.[5][6]

    • Ethyl Group Carbons: Two distinct signals for the methyl and methylene carbons.

    • Methanamine Carbon: A signal for the CH₂ carbon of the methanamine group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the (3-Ethylpiperidin-3-yl)methanamine intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience in FT-IR Analysis:

For primary amines like (3-Ethylpiperidin-3-yl)methanamine, the N-H stretching region is particularly informative. Primary amines exhibit two distinct bands corresponding to symmetric and asymmetric stretching modes.[4][7][8] These are typically sharper and less intense than the broad O-H stretching bands of alcohols, which can sometimes appear in a similar region.[4][7] The presence of a secondary amine in the piperidine ring will show a single N-H stretch.[7][8]

Expected Absorptions for (3-Ethylpiperidin-3-yl)methanamine:

  • N-H Stretching (Primary Amine): Two bands in the range of 3300-3500 cm⁻¹.[4][8]

  • N-H Stretching (Secondary Amine): A single, weaker band around 3300-3350 cm⁻¹.[7]

  • C-H Stretching (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ region.[8]

  • N-H Bending (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[7]

  • C-N Stretching (Aliphatic): Medium to weak bands in the 1020-1250 cm⁻¹ range.[7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument's beam path.

  • Data Acquisition and Analysis:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expertise & Experience in MS Analysis:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, often yielding a prominent protonated molecule [M+H]⁺.[9][10][11] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information.[9][10][11] Common fragmentation pathways for piperidine alkaloids include the loss of small neutral molecules like water or the cleavage of side chains.[9]

Expected Data for (3-Ethylpiperidin-3-yl)methanamine:

  • Molecular Ion Peak: The mass spectrometer will detect the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, with common losses including the ethyl group, the aminomethyl group, or ring opening. Analysis of these fragments can help confirm the connectivity of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak and major fragment ions.

    • (Optional) Perform MS/MS analysis on the molecular ion to obtain more detailed fragmentation information.

Comparison of Primary Spectroscopic Techniques

Feature¹H & ¹³C NMRFT-IRMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, and conformational information.Presence of functional groups.Molecular weight and fragmentation pattern.
Sample Requirement 5-10 mg<1 mg<1 µg
Analysis Time Minutes to hoursMinutesMinutes
Destructive? NoNoYes
Key Advantage Unambiguous structure elucidation.Rapid functional group identification.High sensitivity and molecular weight determination.
Limitation Can have complex, overlapping signals.[3]Provides limited structural connectivity information.Isomeric compounds can be difficult to distinguish.

Alternative and Complementary Techniques

While NMR, FT-IR, and MS are the workhorses of structural characterization, other techniques can provide valuable complementary information, particularly for chiral molecules like (3-Ethylpiperidin-3-yl)methanamine.

Chiral Chromatography (HPLC)
  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[12][13][14]

  • Application: To determine the enantiomeric purity of the (3-Ethylpiperidin-3-yl)methanamine intermediate. This is crucial as the biological activity of chiral drugs often resides in a single enantiomer.

  • Experimental Considerations: A variety of polysaccharide-based CSPs are available and screening is often necessary to find the optimal column and mobile phase conditions for a specific separation.[15]

Circular Dichroism (CD) Spectroscopy
  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

  • Application: To determine the absolute configuration of the enantiomers, often in conjunction with theoretical calculations. It can also be used to study conformational changes.

Workflow for Comprehensive Characterization

A logical and efficient workflow is essential for the complete and unambiguous characterization of (3-Ethylpiperidin-3-yl)methanamine intermediates.

G cluster_0 Initial Screening cluster_1 Detailed Structural Elucidation cluster_2 Chiral Analysis A FT-IR Spectroscopy B Mass Spectrometry (MS) A->B Confirm Functional Groups & Molecular Weight C 1D NMR (¹H, ¹³C) B->C Proceed if MW is correct D 2D NMR (COSY, HSQC) C->D Establish Connectivity E Chiral HPLC D->E Proceed if structure is confirmed F Circular Dichroism E->F Determine Enantiomeric Purity & Absolute Configuration G G F->G Fully Characterized Intermediate

Caption: Workflow for the comprehensive characterization of (3-Ethylpiperidin-3-yl)methanamine.

Conclusion

The robust characterization of (3-Ethylpiperidin-3-yl)methanamine intermediates is a non-negotiable aspect of modern drug development. A synergistic approach, leveraging the definitive structural insights of NMR, the rapid functional group analysis of FT-IR, and the precise molecular weight determination of MS, provides a self-validating system for structural confirmation. For chiral intermediates, this must be supplemented with techniques like chiral HPLC to ensure enantiomeric purity. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the quality and integrity of these vital pharmaceutical building blocks.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available from: [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. Available from: [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Scilit. Available from: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites - Repositório Institucional UNESP. Available from: [Link]

  • IR: amines. Available from: [Link]

  • Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups - Sci-Hub. Available from: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. Available from: [Link]

  • Piperidine - Wikipedia. Available from: [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. - Scholars.Direct. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available from: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available from: [Link]

  • ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. - ResearchGate. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available from: [Link]

  • Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC - University of Canberra Research Portal. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY - Academia.edu. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: (3-Ethylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Objective: To provide a self-validating, closed-loop disposal strategy for (3-Ethylpiperidin-3-yl)methanamine (CAS: 1185296-33-0 for HCl salt; generic structure ref).

This compound is a functionalized heterocyclic diamine . Unlike simple aliphatic amines, the combination of the piperidine ring and the primary methanamine arm creates a molecule with high basicity and significant nucleophilic character. Disposal procedures must account for its potential to form heat-generating salts with acids and its corrosivity to biological tissue.

Immediate Hazard Profile:

  • Corrosivity: Category 1B (Causes severe skin burns and eye damage).[1]

  • Reactivity: Violent exothermic reaction with strong acids; incompatible with strong oxidizers and acid chlorides.

  • Physical State: Typically a viscous liquid or low-melting solid (depending on salt formation).

Pre-Disposal Stabilization (The "Why" Behind the Protocol)

Expertise Note: The most common failure mode in amine disposal is the accidental mixing with acidic waste streams. A "general organic waste" container often contains traces of acetic or hydrochloric acid. Adding (3-Ethylpiperidin-3-yl)methanamine to such a container can trigger a rapid exothermic neutralization, pressurizing the vessel and risking rupture.[2]

Segregation Logic

To prevent cross-reactivity, this compound must be segregated into a Basic Organic Waste stream.[2]

ParameterCritical Limit / RequirementCausality
pH Threshold > 12.0 (High Alkalinity)Prevents polymerization or salt formation in mixed waste.
Container Material HDPE or Glass (No Aluminum)Amines can attack aluminum; HDPE is chemically resistant to strong bases.
Headspace Minimum 10% volumeAllows for expansion if minor exotherms occur.
Labeling "Corrosive - Basic - Toxic"Mandates specific PPE (Nitrile + Neoprene) for downstream handlers.

Operational Disposal Workflow

This diagram illustrates the decision logic for disposing of (3-Ethylpiperidin-3-yl)methanamine, ensuring no step is bypassed.

DisposalWorkflow Start Waste Generation: (3-Ethylpiperidin-3-yl)methanamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Pure or Solvent Mix) StateCheck->Liquid Viscous/Solution Solid Solid Waste (Salts/Contaminated Debris) StateCheck->Solid Powder/Debris Segregation Segregation Check: Is container pH > 10? Liquid->Segregation SolidAction Double Bag in Heavy Duty Polyethylene Solid->SolidAction Segregation->Start No (Wrong Stream!) LiquidAction Dilute with Compatible Solvent (Ethanol/Methanol) Segregation->LiquidAction Yes (Basic Stream) Labeling Apply RCRA Label: 'Hazardous Waste - Corrosive' LiquidAction->Labeling SolidAction->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision tree for the safe segregation and packaging of piperidine-derivative waste.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Free Base)

Applicability: Reaction mother liquors, pure liquid amine, or solvent washes.[2]

  • Selection of Solvent: If the amine is concentrated, dilute it to <10% concentration using Ethanol or Isopropanol .

    • Reasoning: Alcohols reduce the viscosity and vapor pressure of the amine, mitigating inhalation risks during transfer.

  • Container Prep: Select a dedicated Basic Organic Waste container (HDPE preferred).

    • Verification: Check the container log. Ensure no acidic waste (e.g., TFA, HCl, Acetic Acid) has been added previously.[2]

  • Transfer: Pour slowly into the container using a funnel.

    • Safety Check: Monitor for heat generation. If the container becomes warm, stop immediately—you may have an incompatibility.[2]

  • pH Check (Self-Validating Step): Dip a pH strip into the waste container.

    • Requirement: pH must remain basic (>10). If pH drops, you have introduced an acid source; notify EHS immediately.[2]

Protocol B: Solid Waste (Salts & Contaminated Debris)

Applicability: Hydrochloride salts, contaminated gloves, weighing boats, and spill cleanup materials.[2]

  • Primary Containment: Place solids into a clear, 6-mil polyethylene bag.

    • Note: Do not use biohazard bags (red bags) unless the material is also infectious; this confuses waste streams.

  • Sealing: Twist and tape the neck of the bag (gooseneck seal) to prevent volatile emissions.

  • Secondary Containment: Place the sealed bag into a secondary container (bucket or box) labeled for solid chemical waste.

  • Labeling: Mark the tag specifically with "(3-Ethylpiperidin-3-yl)methanamine" rather than generic "Amine solids." This aids emergency responders in case of fire.

Emergency Contingencies: Spill Management

Scenario: 50 mL spill of pure amine on the benchtop.

Do NOT:

  • Do not use paper towels. Cellulose can react with concentrated bases to degrade rapidly or retain heat.

  • Do not use strong mineral acids (HCl) for neutralization. This causes violent splashing.

Correct Procedure:

  • Evacuate & Ventilate: Clear the immediate area.[3] Amines have low odor thresholds but high toxicity.

  • PPE Upgrade: Wear double nitrile gloves or Silver Shield® laminate gloves.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or a commercial "Basic Neutralizing" spill pad).[2]

  • Neutralize (Optional but Recommended): If using loose absorbent, a dilute solution of Citric Acid (10%) can be misted over the spill to convert the volatile free base into a non-volatile citrate salt before cleanup.

  • Disposal: Treat all cleanup material as Hazardous Solid Waste (Protocol B).

Regulatory Framework & Compliance (RCRA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste Code: D002 (Corrosivity).[4]

    • Trigger: Aqueous pH > 12.5. Even if non-aqueous, most safety officers assign D002 to amines due to their ability to corrode steel and tissue.

  • Ignitability: If the flashpoint is < 60°C (common for lower MW amines), add code D001 .[2]

  • Drain Disposal: STRICTLY PROHIBITED.

    • The carbon count (C8) exceeds the solubility/biodegradability threshold for most municipal water treatment permits (typically C5 or lower for amines).

References

  • National Research Council.[5] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]2]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]2]

  • PubChem. (n.d.). Compound Summary for Piperidine Derivatives. National Library of Medicine. [Link]2]

  • Occupational Safety and Health Administration (OSHA).[7] (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]2]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。